molecular formula C9H9BrO2 B1290023 4-Bromo-3-ethylbenzoic acid CAS No. 741698-92-0

4-Bromo-3-ethylbenzoic acid

Cat. No.: B1290023
CAS No.: 741698-92-0
M. Wt: 229.07 g/mol
InChI Key: ACIPPYAWWAWDOL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIPPYAWWAWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741698-92-0
Record name 4-bromo-3-ethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 741698-92-0

This technical guide provides a comprehensive overview of 4-Bromo-3-ethylbenzoic acid, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile intermediate in organic synthesis.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 741698-92-0[1][2][3][4]
Molecular Formula C₉H₉BrO₂[1][2][4]
Molecular Weight 229.07 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CCC1=C(C=CC(=C1)C(=O)O)Br[2][4]
InChIKey ACIPPYAWWAWDOL-UHFFFAOYSA-N[2][4]
Predicted XlogP 2.9[2][4]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis

Synthesis_Pathway 3-ethylbenzoic_acid 3-Ethylbenzoic Acid product This compound 3-ethylbenzoic_acid->product Electrophilic Aromatic Substitution (Bromination) reagents Br₂ FeBr₃ or Acetic Acid reagents->3-ethylbenzoic_acid

A plausible synthetic pathway for this compound.

Inferred Experimental Protocol:
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-ethylbenzoic acid in a suitable solvent such as acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution). The product can then be precipitated by adding water.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of its chemical structure and data from similar compounds, the following characteristic spectral features can be predicted.

Spectroscopy Type Predicted Characteristic Peaks/Signals
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - A triplet and a quartet corresponding to the ethyl group protons. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR - A signal for the carboxylic carbon around 170 ppm. - Aromatic carbon signals in the range of 120-140 ppm. - Signals for the ethyl group carbons.
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C-H stretches from the aromatic ring and ethyl group. - C-Br stretch at lower wavenumbers.
Mass Spectrometry (m/z) - A molecular ion peak [M]⁺ at approximately 228 and 230 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - A prominent fragment corresponding to the loss of the carboxylic group (-COOH).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom and the carboxylic acid group provides two reactive handles for further chemical modifications.

  • Cross-Coupling Reactions: The carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

  • Amide and Ester Formation: The carboxylic acid group can be easily converted into amides, esters, and other derivatives. These functional groups are prevalent in many biologically active compounds.

Drug_Discovery_Workflow cluster_0 Scaffold Modification cluster_1 Lead Optimization start This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling Modify at C-Br derivatization Amide/Ester Formation start->derivatization Modify COOH library Library of Analogs coupling->library derivatization->library screening Biological Screening library->screening sar SAR Studies screening->sar sar->library Iterative Refinement lead_candidate Lead Candidate sar->lead_candidate

Use of this compound in a drug discovery workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on GHS classifications for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid backbone, makes it a valuable building block in organic synthesis and a compound of interest for medicinal chemistry. The bromine atom provides a site for various cross-coupling reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives. The ethyl group influences the compound's lipophilicity and steric properties. This guide provides a comprehensive overview of its chemical and physical properties, safety information, a plausible synthetic route, and analytical characterization, drawing upon available data for the compound and its close structural analogs.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following tables include a combination of predicted values and experimental data for closely related compounds to provide a reliable estimation of its properties.

General Information[1]
PropertyValue
Chemical Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name This compound
CAS Number 741698-92-0
SMILES CCC1=C(C=C(C=C1)Br)C(=O)O
Physicochemical Data
PropertyValue/InformationNotes
Melting Point Not experimentally determined.For comparison, the melting point of 4-Bromo-3-methylbenzoic acid is 212-216 °C[1], and 4-Ethylbenzoic acid is 112-113 °C[2][3]. The melting point is expected to be in this range.
Boiling Point Predicted: 311.4±30.0 °C[1]This is a predicted value for the closely related 4-Bromo-3-methylbenzoic acid.
Solubility Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Based on the general solubility of benzoic acid derivatives[2][3].
pKa Predicted: 4.04±0.10[1]This is a predicted value for the closely related 4-Bromo-3-methylbenzoic acid. For comparison, the pKa of 4-Ethylbenzoic acid is approximately 4.35[3].

Experimental Protocols

Proposed Synthesis: Bromination of 3-Ethylbenzoic Acid

A common method for the synthesis of aryl bromides is through electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the ethyl group is an ortho-, para-director and an activating group. Therefore, direct bromination of 3-ethylbenzoic acid would likely lead to a mixture of products. A more controlled synthesis would involve the bromination of a precursor where the directing groups favor the desired substitution pattern, followed by modification to the final product. A plausible route is the bromination of 3-ethylacetophenone followed by a haloform reaction or oxidation of the acetyl group.

Step 1: Friedel-Crafts Acylation of Ethylbenzene to form 3-Ethylacetophenone

This step is a standard procedure and is not detailed here as the starting material, 3-ethylbenzoic acid, is assumed.

Step 2: Bromination of 3-Ethylbenzoic Acid

This protocol is adapted from the synthesis of similar brominated benzoic acids.[4][5]

Materials:

  • 3-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Anhydrous Dichloromethane (DCM)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Carefully add concentrated sulfuric acid (catalytic amount).

  • To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Dissolve the crude product in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

As no specific spectral data for this compound is available, the following are expected characteristic peaks based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons: Signals in the range of 7.5-8.2 ppm. The substitution pattern should result in three distinct aromatic proton signals.

    • Ethyl group (CH₂): A quartet around 2.7-2.9 ppm.

    • Ethyl group (CH₃): A triplet around 1.2-1.4 ppm.

    • Carboxylic acid proton: A broad singlet typically above 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carboxylic acid carbon: A signal around 170-175 ppm.

    • Aromatic carbons: Signals in the range of 120-145 ppm. The carbon attached to the bromine will be shifted downfield.

    • Ethyl group carbons: Signals for the CH₂ and CH₃ groups will appear upfield, typically in the range of 15-30 ppm.

Infrared (IR) Spectroscopy
  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expect to see a pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity at m/z = 228 and 230.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene).

  • Wear chemical safety goggles or a face shield.

  • Wear a lab coat.

First Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Benzoic acid derivatives are a broad class of compounds with diverse biological activities, and it is plausible that this compound could be of interest in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Ethylbenzoic Acid Reaction Bromination (NBS, H2SO4, DCM) Start->Reaction Step 1 Workup Aqueous Workup (Na2SO3, NaHCO3) Reaction->Workup Step 2 Crude Crude Product Workup->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Step 3 Pure Pure this compound Recrystallization->Pure

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a potentially useful synthetic intermediate. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reasonably inferred from its structure and comparison with related compounds. The proposed synthetic route provides a viable method for its preparation. Further research is needed to fully characterize this compound and to explore its potential applications, particularly in the field of medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its irritant and harmful nature.

References

An In-Depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 4-Bromo-3-ethylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from structurally similar compounds to predict its characteristics and outlines a plausible synthetic methodology. This approach provides a valuable resource for researchers interested in the synthesis and potential applications of this and related substituted benzoic acids.

Molecular Structure and Identifiers

This compound is a disubstituted benzoic acid derivative with a bromine atom and an ethyl group attached to the aromatic ring. The substitution pattern is crucial for its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 741698-92-0[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Canonical SMILES CCC1=C(C=CC(=C1)C(=O)O)Br[1]
InChI InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)[1]
InChIKey ACIPPYAWWAWDOL-UHFFFAOYSA-N[1]
Predicted XlogP 2.9[1]

Proposed Synthesis

Proposed Experimental Protocol: Bromination of 3-Ethylbenzoic Acid

This protocol is a representative method based on general procedures for the bromination of aromatic compounds.[3]

Materials:

  • 3-Ethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 3-ethylbenzoic acid in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid via the dropping funnel with continuous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture and quench the excess bromine by adding a sodium bisulfite solution until the red-brown color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material and acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following tables present data for structurally related compounds to predict the expected spectral features of the target molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH> 10Singlet (broad)-The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Ar-H (ortho to -COOH)~ 7.9 - 8.1Doublet~ 2This proton is ortho to the bromine and will show a small coupling.
Ar-H (meta to -COOH)~ 7.7 - 7.9Doublet of doublets~ 8, 2This proton is coupled to the other two aromatic protons.
Ar-H (para to -COOH)~ 7.5 - 7.7Doublet~ 8This proton is ortho to the ethyl group.
-CH₂-~ 2.7 - 2.9Quartet~ 7.5Coupled to the methyl protons.
-CH₃~ 1.2 - 1.4Triplet~ 7.5Coupled to the methylene protons.

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)Notes
-COOH~ 165 - 170The carboxylic acid carbon is significantly deshielded.
Ar-C (ipso to -COOH)~ 130 - 135
Ar-C (ipso to -Br)~ 120 - 125The carbon attached to bromine will be shielded relative to other substituted carbons.
Ar-C (ipso to -CH₂CH₃)~ 140 - 145
Ar-CH~ 125 - 135Aromatic carbons will appear in this region.
-CH₂-~ 25 - 30
-CH₃~ 15 - 20

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[6][7]

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration
2500-3300O-H stretch (broad, carboxylic acid)
~ 1700C=O stretch (carboxylic acid)
~ 1600, 1475C=C stretch (aromatic ring)
~ 1300C-O stretch
~ 1200O-H bend
Below 800C-Br stretch and aromatic C-H bends

Prediction based on data for 4-bromobenzoic acid.[8]

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
228/230[M]⁺, Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio)
211/213[M - OH]⁺
183/185[M - COOH]⁺
104[M - Br - CO]⁺

Prediction based on data for ethyl 4-bromobenzoate.[9][10]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from 3-ethylbenzoic acid.

Synthesis_Workflow Start 3-Ethylbenzoic Acid Reaction Electrophilic Aromatic Bromination Start->Reaction Reacts with Reagents Br₂, FeBr₃ Glacial Acetic Acid Reagents->Reaction Workup Quenching (NaHSO₃) Extraction & Washing Reaction->Workup Proceeds to Purification Recrystallization Workup->Purification Yields crude product for Product This compound Purification->Product Yields pure

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular structure and a proposed synthetic route with a representative experimental protocol. While direct experimental data for this compound is scarce, the provided predictions based on analogous structures offer a solid foundation for researchers. The outlined synthesis and characterization data serve as a valuable starting point for the preparation and investigation of this compound for potential applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and the predicted spectroscopic data is encouraged to expand the knowledge base for this and other substituted benzoic acid derivatives.

References

Synthesis of 4-Bromo-3-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-bromo-3-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science. This document provides a comprehensive overview of two core synthetic strategies, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the carboxylic acid, bromo, and ethyl functionalities allows for a diverse range of subsequent chemical transformations, rendering it a versatile precursor in drug discovery and the development of novel materials. This guide will explore the two most common and practical routes for its laboratory-scale synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid. This is a direct approach involving the bromination of the commercially available 3-ethylbenzoic acid. The directing effects of the existing substituents guide the incoming bromine to the desired position.

  • Pathway 2: Oxidation of 4-Bromo-3-ethyltoluene. This two-step pathway involves the initial preparation of 4-bromo-3-ethyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.

The following sections provide a detailed examination of each pathway.

Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid

This pathway leverages the principles of electrophilic aromatic substitution. The ethyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The cumulative effect of these groups directs the electrophilic bromine to the C4 position, which is ortho to the ethyl group and meta to the carboxylic acid group.[1]

Experimental Protocol

Materials:

  • 3-Ethylbenzoic acid

  • Liquid bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (Fe) as a catalyst

  • Glacial acetic acid (solvent)

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (to absorb HBr fumes)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel, dissolve 3-ethylbenzoic acid in glacial acetic acid. Add a catalytic amount of iron(III) bromide or iron filings to the flask.

  • Bromination: From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by the gas trap.

  • Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any excess bromine by adding a 10% sodium bisulfite solution until the reddish-brown color of bromine disappears.

    • Pour the mixture into a beaker containing water and ice.

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts and wash them with a 10% sodium hydroxide solution to extract the carboxylic acid as its sodium salt into the aqueous layer.

  • Isolation and Purification:

    • Separate the aqueous layer containing the sodium 4-bromo-3-ethylbenzoate.

    • Acidify the aqueous layer with concentrated hydrochloric acid while cooling in an ice bath. The this compound will precipitate out as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum.

Quantitative Data
ParameterValueReference
Starting Material 3-Ethylbenzoic Acid-
Key Reagents Br₂, FeBr₃General Bromination Protocols
Solvent Glacial Acetic AcidGeneral Bromination Protocols
Reaction Temperature RefluxGeneral Bromination Protocols
Typical Yield 70-85% (Estimated)Based on similar reactions
Purity >95% after recrystallization-

Synthesis Pathway Diagram

References

physical and chemical properties of 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-ethylbenzoic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and information from structurally related compounds to offer a thorough profile.

Core Chemical and Physical Properties

This compound, with the empirical formula C₉H₉BrO₂, is a substituted aromatic carboxylic acid. Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a carboxylic acid group.

Table 1: General and Predicted Physical/Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 741698-92-0PubChem[1]
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Melting Point Not experimentally determined. Predicted to be in the range of the related compounds 4-bromo-3-methylbenzoic acid (212-216 °C) and 4-ethylbenzoic acid (112-113 °C).[2]Inferred from related compounds
Boiling Point Not experimentally determined. Predicted to be higher than related, less substituted benzoic acids.Inferred
Solubility Not experimentally determined. Expected to be slightly soluble in hot water and soluble in organic solvents like ethanol and diethyl ether, similar to other bromobenzoic acids.[3]Inferred from related compounds
pKa Not experimentally determined. The pKa of 4-bromobenzoic acid is approximately 3.96, suggesting this compound will be a weak to moderately strong acid.[4]Inferred from related compounds

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) in the region of 7.0-8.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A quartet (2H) around 2.7 ppm corresponding to the methylene (-CH₂) group of the ethyl substituent.- A triplet (3H) around 1.2 ppm corresponding to the methyl (-CH₃) group of the ethyl substituent.- A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.
¹³C NMR - A signal for the carboxylic carbon (-COOH) around 170 ppm.- Aromatic carbon signals between 120-140 ppm.- A signal for the methylene carbon (-CH₂) of the ethyl group around 25-30 ppm.- A signal for the methyl carbon (-CH₃) of the ethyl group around 15 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid group from approximately 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.- C-H stretches from the aromatic ring and ethyl group around 2850-3100 cm⁻¹.- C-Br stretch in the fingerprint region, typically below 1000 cm⁻¹.[5][6][7][8]
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation patterns showing the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the ethyl group (-CH₂CH₃, 29 Da).[9]

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established organic chemistry reactions for similar compounds.

Proposed Synthesis: Electrophilic Bromination of 3-Ethylbenzoic Acid

A common method for the synthesis of brominated benzoic acids is the direct electrophilic bromination of the corresponding substituted benzoic acid.[10][11]

Reaction Scheme:

3-Ethylbenzoic acid + Br₂ (with a Lewis acid catalyst, e.g., FeBr₃) → this compound

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid in a suitable solvent such as acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a stoichiometric amount of liquid bromine (Br₂) to the reaction mixture at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is poured into water, and the excess bromine is quenched with a reducing agent like sodium bisulfite. The crude product will precipitate out of the aqueous solution.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like substituted benzoic acids.[12][13]

Detailed Methodology:

  • Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature. A mixture of ethanol and water is often a suitable solvent system for benzoic acid derivatives.

  • Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the purified product.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using the spectroscopic methods outlined in Table 2 (NMR, IR, and MS), along with a melting point determination. HPLC is a suitable technique for assessing the purity of the final product.[14]

Logical Workflow and Visualizations

As there is no available information on the involvement of this compound in any biological signaling pathways, a diagram illustrating the logical workflow for its synthesis and characterization is provided below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Ethylbenzoic Acid reaction Electrophilic Bromination start->reaction product Crude this compound reaction->product recrystallization Recrystallization product->recrystallization pure_product Purified this compound recrystallization->pure_product nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC (Purity) pure_product->hplc

Caption: Proposed workflow for the synthesis and analysis of this compound.

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or applications of this compound. However, substituted benzoic acids are a common scaffold in medicinal chemistry and drug discovery. For instance, some brominated benzoic acid derivatives have been investigated for their potential anti-inflammatory or analgesic properties.[15] Further research is required to determine if this compound possesses any significant biological effects.

Safety and Handling

Based on the GHS classifications available on PubChem, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

A Technical Guide to 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-Bromo-3-ethylbenzoic acid, a substituted aromatic carboxylic acid. It details the compound's chemical identity, physicochemical properties, proposed synthetic methodologies, and its significant role as a versatile intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. This guide includes detailed experimental protocols and logical workflows to support researchers in its application.

Chemical Identity and Properties

This compound is a disubstituted benzoic acid derivative characterized by the presence of a bromine atom and an ethyl group on the benzene ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1][2].

Chemical Identifiers

All quantitative data for compound identification are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 741698-92-0[1][2]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
Canonical SMILES CCC1=C(C=CC(=C1)C(=O)O)Br[1][2]
InChI Key ACIPPYAWWAWDOL-UHFFFAOYSA-N[1][2]
Physicochemical and Computed Properties
PropertyValueSource
Monoisotopic Mass 227.97859 DaPubChem (Computed)[1][2]
XLogP3 2.9PubChem (Computed)[1][2]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. Its reactivity is governed by the directing effects of its functional groups: the meta-directing carboxylic acid and the ortho, para-directing ethyl and bromo substituents.

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for its synthesis:

Route A: Electrophilic Aromatic Substitution This approach involves the direct bromination of 3-ethylbenzoic acid. The ethyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The position para to the ethyl group (C4) is the most sterically accessible and electronically favorable position for bromination.

G reactant 3-Ethylbenzoic Acid product This compound reactant->product   Br₂, FeBr₃ (Lewis Acid Catalyst)

Diagram 1: Synthesis via electrophilic bromination.

Route B: Sandmeyer Reaction An alternative route begins with 4-amino-3-ethylbenzoic acid. This pathway involves the diazotization of the amino group, followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromine atom. This method offers high regioselectivity.

G cluster_0 A 4-Amino-3-ethylbenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HBr 2. 0-5 °C C This compound B->C   CuBr   

Diagram 2: Synthesis workflow via the Sandmeyer reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Sandmeyer reaction (Route B), adapted from the procedure for the analogous 4-Bromo-3-methylbenzoic acid[3].

Protocol: Synthesis of this compound

  • Suspension Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-3-ethylbenzoic acid (0.5 mol) in a mixture of water (400 mL) and 48% hydrobromic acid (500 mL).

  • Initial Stirring: Stir the suspension at room temperature (20-25 °C) for 1 hour to ensure complete protonation of the amine.

  • Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (0.5 mol) in water (100 mL). Add this solution dropwise to the cooled suspension over 20 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 1.5 hours. The formation of the diazonium salt should be observed.

  • Sandmeyer Reaction: In a separate 2 L flask, prepare a suspension of copper(I) bromide (CuBr, 0.55 mol) in water (75 mL) and 48% hydrobromic acid (75 mL). Slowly add the cold diazonium salt solution to the CuBr suspension with vigorous stirring.

  • Digestion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 70 °C for 1 hour to ensure complete reaction and coagulation of the product.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 7).

  • Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight to yield this compound.

Applications in Research and Development

The primary value of this compound lies in its utility as a building block for more complex molecules, particularly in drug discovery and agrochemical synthesis.

The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the aromatic ring—allows for a wide range of subsequent chemical modifications:

  • Carboxylic Acid: Can be converted into esters, amides, or acid chlorides, or used as a handle for attaching the molecule to a solid support.

  • Bromine Atom: Serves as a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

  • Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

This trifunctional nature makes it an ideal scaffold for generating chemical libraries for high-throughput screening.

G A Intermediate Synthesis (this compound) B Library Generation (e.g., Suzuki Coupling, Amide Formation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification & Validation C->D E Lead Optimization D->E

Diagram 3: Role in a typical drug discovery workflow.

Biological Context and Future Directions

While direct biological activity data for this compound is limited, the analysis of structurally related compounds provides valuable context. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[4].

Furthermore, the incorporation of bromine into aromatic scaffolds is a common strategy in medicinal chemistry to enhance biological activity. Studies on other brominated aromatic molecules, such as bromophenols and bromo-isatin derivatives, have demonstrated potent antioxidant and anticancer activities.[5][6]. For instance, 4-bromo substitution on isatin-based molecules has been shown to increase their cytotoxic activity and selectivity against tumor cell lines[6].

Future Research: The potential for this compound lies in its use as a precursor to novel bioactive compounds. Future research should focus on:

  • Synthesizing libraries of derivatives using the functional handles.

  • Screening these libraries for biological activity in assays for cancer, inflammation, and infectious diseases.

  • Establishing structure-activity relationships (SAR) to guide the development of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining 4-bromo-3-ethylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document outlines key starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the development of novel therapeutic agents and functional materials. This guide explores plausible and efficient synthetic routes starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, leading to two logical synthetic pathways:

  • Pathway 1: Electrophilic Bromination. This approach involves the direct bromination of 3-ethylbenzoic acid. The directing effects of the carboxyl and ethyl groups are key considerations in this strategy.

  • Pathway 2: Oxidation of a Precursor. This pathway starts with a pre-functionalized benzene ring, 4-bromo-3-ethyltoluene, which is then oxidized to the desired carboxylic acid.

The following sections will detail the experimental protocols for each of these synthetic strategies.

Synthetic Pathways and Experimental Protocols

Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid

This pathway focuses on the direct halogenation of the aromatic ring of 3-ethylbenzoic acid. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can lead to a mixture of products, making the reaction conditions crucial for achieving the desired regioselectivity.

A plausible experimental protocol, adapted from general bromination procedures of substituted benzoic acids, is as follows:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 3-ethylbenzoic acid (15.0 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Reagent Addition: While stirring, slowly add a solution of bromine (17.6 g, 0.11 mol) in glacial acetic acid (20 mL) from the dropping funnel over 30 minutes. A catalytic amount of iron(III) bromide (0.5 g, 1.7 mmol) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL). The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

ParameterValue
Starting Material3-Ethylbenzoic Acid
ReagentsBromine, Iron(III) Bromide, Glacial Acetic Acid
Molar Ratio (Substrate:Br₂)1 : 1.1
Reaction Temperature60-70°C
Reaction Time4-6 hours
Estimated Yield 65-75%
Purity (after recrystallization)>98%
Pathway 2: Oxidation of 4-Bromo-3-ethyltoluene

This alternative pathway involves the oxidation of the methyl group of 4-bromo-3-ethyltoluene. This method is often efficient and can provide high yields of the desired carboxylic acid. The starting material, 4-bromo-3-ethyltoluene, can be synthesized from 2-ethyltoluene via bromination.

The following protocol is based on the well-established oxidation of alkylbenzenes to carboxylic acids.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-ethyltoluene (20.1 g, 0.1 mol) and a solution of potassium permanganate (31.6 g, 0.2 mol) in water (200 mL).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction. If necessary, add more potassium permanganate in small portions until a persistent purple color is observed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the pH is approximately 2. The white precipitate of this compound will form.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from toluene or an ethanol/water mixture can be performed for further purification.

ParameterValue
Starting Material4-Bromo-3-ethyltoluene
ReagentPotassium Permanganate
Molar Ratio (Substrate:KMnO₄)1 : 2
Reaction TemperatureReflux (~100°C)
Reaction Time8-12 hours
Estimated Yield 80-90%
Purity (after recrystallization)>99%

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic pathways described above.

G cluster_pathway1 Pathway 1: Electrophilic Bromination A1 3-Ethylbenzoic Acid B1 Bromination (Br₂, FeBr₃, Acetic Acid) A1->B1 Starting Material C1 This compound B1->C1 Product

Caption: Synthetic workflow for Pathway 1.

G cluster_pathway2 Pathway 2: Oxidation A2 4-Bromo-3-ethyltoluene B2 Oxidation (KMnO₄, H₂O, Heat) A2->B2 Starting Material C2 This compound B2->C2 Product

Caption: Synthetic workflow for Pathway 2.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of this compound. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The electrophilic bromination of 3-ethylbenzoic acid is a direct approach, while the oxidation of 4-bromo-3-ethyltoluene offers a potentially higher-yielding alternative. Both methods utilize standard organic chemistry techniques and reagents, making them accessible to researchers in the field of drug development and chemical synthesis. Careful optimization of the reaction conditions presented in this guide will be key to achieving high yields and purity of the final product.

Technical Guide: 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of 4-Bromo-3-ethylbenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueSource
Molecular Weight 229.07 g/mol PubChem[1]
Molecular Formula C₉H₉BrO₂PubChem[1]
CAS Number 741698-92-0PubChem[1]
Monoisotopic Mass 227.97859 DaPubChem[1]

Chemical Structure and Identifiers

A clear understanding of the molecular structure is critical for predicting reactivity and intermolecular interactions.

structure Chemical Properties of this compound cluster_structure Molecular Structure cluster_identifiers Key Identifiers C9H9BrO2 This compound identifiers Molecular Formula C₉H₉BrO₂ Molecular Weight 229.07 g/mol CAS Number 741698-92-0

Caption: Key identifiers and structure of this compound.

Experimental Protocols

Safety Information

Safety protocols for handling this compound should be established by consulting the material safety data sheet (MSDS) provided by the supplier. As a general precaution for a halogenated organic acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

Solubility Profile of 4-Bromo-3-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-3-ethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages information on structurally similar aromatic carboxylic acids to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical synthesis pathway for the compound.

Predicted Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic HighSolvents like ethanol and methanol can engage in hydrogen bonding with the carboxylic acid moiety, facilitating dissolution.
Polar Aprotic Moderate to HighSolvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at solvating polar organic molecules.
Ethers ModerateSolvents like diethyl ether and tetrahydrofuran (THF) can act as hydrogen bond acceptors, leading to moderate solubility.[1][2][3]
Halogenated Low to ModerateSolvents such as dichloromethane and chloroform may offer some solubility due to dipole-dipole interactions.
Aromatic Low to ModerateSolvents like toluene and benzene may dissolve the compound to some extent due to the aromatic nature of both the solute and the solvent.
Nonpolar Aliphatic LowSolvents such as hexane and cyclohexane are unlikely to be effective solvents due to the significant difference in polarity with the highly polar carboxylic acid group.
Aqueous Low (pH dependent)Solubility in water is expected to be low but will increase significantly in basic conditions due to the formation of the more soluble carboxylate salt.[4]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a sparingly soluble aromatic carboxylic acid like this compound. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.[5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of scintillation vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with agitation prep3->prep4 sample1 Allow excess solid to settle prep4->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis2 Analyze sample and standards (HPLC/UV-Vis) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration analysis3->analysis4 end end analysis4->end Report Solubility

Diagram 1: Experimental workflow for solubility determination.

Plausible Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles, likely starting from a more readily available substituted benzene derivative. A logical approach would involve the introduction of the ethyl, bromo, and carboxylic acid functionalities in a sequence that considers the directing effects of the substituents.

The following diagram outlines a potential synthetic pathway.

G Ethylbenzene Ethylbenzene 3-Ethylacetophenone 3-Ethylacetophenone Ethylbenzene->3-Ethylacetophenone Friedel-Crafts Acylation (CH3COCl, AlCl3) 3-Ethylbenzoic acid 3-Ethylbenzoic acid 3-Ethylacetophenone->3-Ethylbenzoic acid Haloform Reaction (e.g., NaOH, Br2) This compound This compound 3-Ethylbenzoic acid->this compound Electrophilic Bromination (Br2, FeBr3)

Diagram 2: A potential synthetic pathway for this compound.

References

An In-depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-ethylbenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its burgeoning role as a key intermediate in the creation of complex, biologically active molecules. While its direct impact on specific signaling pathways is an area of ongoing investigation, its utility in constructing molecules with therapeutic potential underscores its significance in medicinal chemistry.

Introduction

This compound (CAS No. 741698-92-0) is a substituted benzoic acid characterized by the presence of a bromine atom at the C4 position and an ethyl group at the C3 position of the benzene ring.[1] This unique substitution pattern imparts specific physicochemical properties and reactivity, making it a versatile intermediate for further chemical modifications. Its importance lies in its ability to serve as a scaffold for the introduction of various functional groups, enabling the synthesis of a diverse array of complex organic compounds.

Discovery and History

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated benzoic acids. The synthesis of such compounds has been a cornerstone of organic chemistry for over a century, driven by their utility as precursors in the dye, pharmaceutical, and polymer industries.

The likely first synthesis of this compound would have been achieved through the electrophilic bromination of 3-ethylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry. The presence of the ethyl group (an ortho-, para-director) and the carboxylic acid group (a meta-director) on the benzene ring directs the incoming bromine atom to the position para to the ethyl group and meta to the carboxylic acid group, resulting in the desired product.

While early specific documentation is scarce, the compound's availability from various chemical suppliers and its citation in modern patents indicate its established role as a readily accessible synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in subsequent reactions.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
CAS Number 741698-92-0[2]
Appearance Solid
Melting Point Not explicitly reported, but related compounds have melting points in the range of 140-220 °C. For instance, 4-Bromo-3-methylbenzoic acid has a melting point of 212-216 °C.
Predicted XlogP 2.9[2]
Monoisotopic Mass 227.97859 Da[2]

Spectroscopic Data: While a specific peer-reviewed spectral analysis for this compound is not available in the searched literature, predicted spectral data can be inferred from its structure and comparison with similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons (with varying shifts due to the substituents), and the two carbons of the ethyl group.

Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, a general and plausible method based on established chemical principles is the direct bromination of 3-ethylbenzoic acid.

Synthesis of this compound via Electrophilic Bromination

Reaction Scheme:

G reactant 3-Ethylbenzoic Acid product This compound reactant->product reagent reagent Br₂ / FeBr₃

A plausible synthetic route to this compound.

Materials:

  • 3-Ethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas trap (to absorb HBr gas), and a magnetic stirrer, dissolve 3-ethylbenzoic acid in a suitable inert solvent like carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is washed with water. To separate the product from any unreacted starting material, the organic layer can be extracted with an aqueous solution of sodium hydroxide. The this compound will dissolve in the aqueous basic solution as its sodium salt.

  • Acidification and Isolation: The aqueous layer is then acidified with hydrochloric acid until the product precipitates out.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:

G start Start: 3-Ethylbenzoic Acid dissolve Dissolve in CCl₄ with FeBr₃ start->dissolve brominate Add Br₂ dropwise at 0°C dissolve->brominate stir Stir at room temperature brominate->stir quench Quench with NaHSO₃ solution stir->quench extract Extract with NaOH(aq) quench->extract separate Separate aqueous layer extract->separate acidify Acidify with HCl separate->acidify filter Filter and collect crude product acidify->filter recrystallize Recrystallize filter->recrystallize end End: Pure this compound recrystallize->end

Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, further expanding its synthetic utility.

While specific drugs containing the this compound moiety are not prominently highlighted in the public domain, its structural motifs are present in various classes of biologically active compounds. For instance, substituted benzoic acids are known to be inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease and other conditions.[3]

The general importance of brominated aromatic compounds in medicinal chemistry is well-established. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Logical Relationship Diagram:

G start This compound intermediate Key Synthetic Intermediate start->intermediate Serves as pharma Pharmaceuticals intermediate->pharma Leads to agro Agrochemicals intermediate->agro Leads to materials Advanced Materials intermediate->materials Leads to

Role of this compound in synthesis.

Signaling Pathways (Hypothetical)

Direct evidence linking this compound to the modulation of specific signaling pathways is not available in the current literature. However, based on the known biological activities of structurally related compounds, it is plausible that derivatives of this compound could be designed to target various signaling cascades implicated in disease.

For example, many small molecule kinase inhibitors, which target signaling pathways crucial for cancer cell proliferation and survival (e.g., PI3K/Akt/mTOR pathway), incorporate substituted aromatic rings. The structural framework of this compound could potentially be elaborated to create potent and selective inhibitors of such kinases.

Hypothetical Signaling Pathway Interaction:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Derivative 4-Bromo-3-ethylbenzoic acid Derivative Derivative->PI3K Inhibition (Hypothetical)

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound is a valuable and versatile building block in modern organic synthesis. While its own discovery is not marked by a singular event, its utility is evident from its role as a precursor to more complex molecules of interest to the pharmaceutical and agrochemical industries. The lack of detailed, publicly available biological data on this specific compound and its simple derivatives presents an opportunity for future research.

Future investigations could focus on:

  • The systematic synthesis and characterization of a library of derivatives of this compound.

  • Screening these derivatives for biological activity against a range of therapeutic targets, including kinases, proteases, and other enzymes.

  • Elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of any identified hits.

  • Investigating the potential of this scaffold in the development of new materials with novel electronic or optical properties.

References

Methodological & Application

Application Notes: Synthesis and Derivatization of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-ethylbenzoic acid is a versatile bifunctional building block for organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid group, which can be readily converted into esters, amides, and other derivatives, and an aryl bromide, which serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This combination allows for the systematic construction of complex molecular architectures. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, making this scaffold a point of interest for drug discovery programs.[1][2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through common and robust chemical transformations, including amide coupling, Suzuki-Miyaura cross-coupling, and esterification.

Synthesis of this compound

The parent compound can be synthesized via electrophilic aromatic substitution (bromination) of 3-ethylbenzoic acid. The directing effects of the alkyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the formation of the desired 4-bromo isomer.

Experimental Protocol: Bromination of 3-Ethylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.05 eq) in acetic acid to the flask at room temperature while stirring. The reaction is typically conducted in the presence of a catalytic amount of iron powder or FeBr₃ to facilitate the bromination.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

start_node 3-Ethylbenzoic Acid reagent_node Br₂, FeBr₃ Acetic Acid start_node->reagent_node 1. Mix product_node This compound reagent_node->product_node 2. Stir at RT

Caption: Synthetic scheme for this compound.

Derivatization via Amide Coupling

The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form a diverse library of amides. Modern coupling reagents offer high efficiency and mild reaction conditions.[3]

Protocol 2.1: Amide Coupling using HATU

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).[4]

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Protocol 2.2: Amide Coupling using EDC/HOBt

  • Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq) in anhydrous DMF.[4]

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.[4]

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[4]

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 2.1.

Table 1: Representative Amide Coupling Conditions

Carboxylic Acid Amine Coupling Reagent/Additive Base Solvent Yield (%) Reference
Pyrazine-2-carboxylic acid 4-Bromo-3-methyl aniline DCC/DMAP - - 83 [6]
4-(diethylphosphoryl)benzoic acid Substituted aniline EDC/HOBt/DMAP - Acetonitrile - [5]
4-Amino-3-bromobenzoic acid Generic Amine HATU DIPEA DMF - [4]

| 4-Amino-3-bromobenzoic acid | Generic Amine | EDC/HOBt | DIPEA | DMF | - |[4] |

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification step_node step_node reagent_node reagent_node action_node action_node final_node final_node A Dissolve Acid, Amine, & Base in DMF B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU or EDC) B->C D Stir & Monitor (TLC/LC-MS) C->D E Quench & Extract D->E F Purify via Chromatography E->F G Characterize Product F->G

Caption: General workflow for amide coupling reactions.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a key functional group for forming carbon-carbon bonds via palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8] This reaction enables the introduction of a wide variety of aryl or vinyl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)).[8][9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. If the product is a carboxylic acid, acidify the aqueous layer with HCl to precipitate the product before extraction.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Yield (%) Reference
4-Bromobenzoic acid Phenylboronic acid Ad-L-PdCl₂⊂dmβ-CD (0.5) Na₂CO₃ Water/Organic Mix >98 [10]
Diaryl bromide Boronic ester Pd(dppf)Cl₂ (0.1) Cs₂CO₃ 1,4-Dioxane/Water 80 [9]

| 4-Bromoacetophenone | Phenylboronic acid | Palladium catalyst | - | Aqueous/Organic | - |[7] |

pd_species pd_species organic_species organic_species pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd_trans->product arbr R-Br (this compound) arbr->pd_complex boronic R'-B(OH)₂ (Arylboronic acid) boronic->pd_trans base Base (e.g., K₂CO₃) base->pd_trans step_node step_node action_node action_node final_node final_node A Mix Acid, Alcohol, & NBS Catalyst B Heat Reaction (e.g., 70°C) A->B C Evaporate Excess Alcohol B->C D Dissolve in Ethyl Acetate & Wash Sequentially C->D E Dry, Filter, & Concentrate D->E F Obtain Pure Ester E->F

References

Application Notes and Protocols for 4-Bromo-3-ethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Bromo-3-ethylbenzoic acid as a versatile building block in organic synthesis, with a specific focus on its application in the development of bioactive molecules. This document includes key reaction protocols and data presented in a clear, structured format to support research and development in medicinal chemistry.

Introduction

This compound is an aromatic carboxylic acid derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a carboxylic acid group, a bromine atom, and an ethyl group on the phenyl ring, offers multiple reactive sites for functionalization. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromo substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. These characteristics make it a useful starting material for the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
CAS Number 741698-92-0[2]
Appearance Solid
SMILES CCC1=C(C=CC(=C1)C(=O)O)Br[2]
InChIKey ACIPPYAWWAWDOL-UHFFFAOYSA-N[2]

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of inhibitors for various biological targets. A notable application is in the development of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors, which are under investigation for the treatment of fibrotic disorders and pain.[3]

Featured Application: Synthesis of a TRPC6 Inhibitor Intermediate

A primary application of this compound is in the synthesis of amide derivatives that serve as intermediates for TRPC6 inhibitors. The following sections detail the experimental protocol for a key amide coupling reaction.

This protocol describes the synthesis of (4-bromo-3-ethylphenyl)(4-(pyridazin-3-ylamino)piperidin-1-yl)methanone, an intermediate in the development of TRPC6 inhibitors, as detailed in patent WO2019158572A1.[3]

Reaction Scheme:

A representative reaction scheme for the synthesis of a TRPC6 inhibitor intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equivalents
This compound741698-92-0229.07250 mg1.0
Piperidin-4-yl-pyridazin-3-ylamine1346603-34-3178.22351 mg1.8
TBTU125700-67-6321.091.05 g3.0
Triethylamine121-44-8101.19760 µL5.0
N,N-Dimethylacetamide (DMA)127-19-587.12q.s.-

Procedure:

  • To a solution of this compound (250 mg, 1.09 mmol) in N,N-Dimethylacetamide (DMA), add Piperidin-4-yl-pyridazin-3-ylamine (351 mg, 1.97 mmol) and TBTU (1.05 g, 3.27 mmol).[3]

  • Add Triethylamine (760 µL, 5.46 mmol) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the volatiles under reduced pressure.[3]

  • Purify the residue by column chromatography on silica gel using a gradient of Dichloromethane/Methanol with 1% aqueous NH₃ to afford the desired product.[3]

Experimental Workflow:

G start Start dissolve Dissolve this compound, Piperidin-4-yl-pyridazin-3-ylamine, and TBTU in DMA start->dissolve add_base Add Triethylamine dissolve->add_base stir Stir at Room Temperature for 24 hours add_base->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Remove volatiles under reduced pressure monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

A generalized workflow for the amide coupling reaction.

Biological Context: The TRPC6 Signaling Pathway

TRPC6 is a non-selective cation channel that is permeable to Ca²⁺ and Na⁺.[3] It is a member of the transient receptor potential (TRP) family of ion channels and is expressed in various tissues, including the kidneys, heart, and smooth muscle.[3][4] The activation of TRPC6 channels leads to an influx of cations, which can trigger a variety of downstream signaling events.

Dysregulation of TRPC6 activity has been implicated in several diseases, including focal segmental glomerulosclerosis (a kidney disease), pulmonary hypertension, and cardiac hypertrophy.[4][5] As such, TRPC6 has emerged as a promising therapeutic target for the development of new drugs.

The signaling pathway involving TRPC6 is complex and can be activated by various stimuli, including G-protein coupled receptors (GPCRs) and mechanical stress. A simplified representation of a common activation pathway is shown below.

TRPC6_Signaling_Pathway GPCR GPCR Activation (e.g., by Angiotensin II) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel Activation DAG->TRPC6 activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx leads to Downstream Downstream Effects: - Gene Expression Changes - Cell Growth & Proliferation - Smooth Muscle Contraction Ca_Influx->Downstream triggers

A simplified diagram of the TRPC6 signaling pathway initiated by GPCR activation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The provided protocol for the synthesis of a TRPC6 inhibitor intermediate highlights its utility in modern drug discovery. The presence of both a carboxylic acid and a bromine atom allows for a wide range of chemical transformations, making it an important tool for medicinal chemists and researchers in the field of organic synthesis.

References

4-Bromo-3-ethylbenzoic Acid: A Versatile Scaffold for Kinase and Ion Channel Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, RI - 4-Bromo-3-ethylbenzoic acid has emerged as a valuable building block for medicinal chemists, facilitating the synthesis of potent and selective inhibitors for a range of therapeutic targets, including key enzymes in inflammatory pathways and ion channels implicated in various diseases. Its substituted phenyl ring provides a versatile scaffold that allows for strategic modifications to optimize pharmacological properties. This document details its application in the development of inhibitors for TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Transient Receptor Potential Cation Channel subfamily C member 6 (TRPC6), providing protocols for its use in key synthetic transformations.

Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of complex heterocyclic compounds targeting proteins involved in immunology and oncology. The bromine atom at the 4-position and the ethyl group at the 3-position offer distinct points for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Inhibitors of TBK1/IKKε

The TBK1/IKKε signaling pathway is a critical component of the innate immune response, and its aberrant activation is linked to autoimmune diseases and cancer.[1] Small molecule inhibitors that can modulate this pathway are therefore of significant therapeutic interest. This compound has been utilized as a key intermediate in the generation of dual TBK1/IKKε inhibitors.[1] The core structure is typically elaborated through amide bond formation followed by cross-coupling reactions to build the final pharmacophore.

TRPC6 Inhibitors

TRPC6 is a calcium-permeable cation channel involved in a variety of physiological processes. Its dysregulation has been implicated in kidney diseases, cardiac hypertrophy, and pulmonary hypertension. Consequently, the development of selective TRPC6 inhibitors is an active area of research. This compound has been employed in the synthesis of potent TRPC6 inhibitors, demonstrating its utility in constructing molecules with activity against ion channels.[2]

Synthetic Protocols

The chemical versatility of this compound allows for its incorporation into target molecules through several standard organic reactions. Below are representative protocols for common transformations.

Amide Bond Formation

The carboxylic acid moiety of this compound is readily converted to an amide, a common linkage in many drug molecules.

Protocol 1: Amide Coupling for the Synthesis of a TRPC6 Inhibitor Intermediate

This protocol describes the coupling of this compound with piperidin-4-yl-pyridazin-3-ylamine.[2]

Materials:

  • This compound

  • Piperidin-4-yl-pyridazin-3-ylamine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Dimethylacetamide (DMA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • To a solution of this compound (250 mg, 1.09 mmol) and TBTU (1.05 g, 3.27 mmol) in DMA, add piperidin-4-yl-pyridazin-3-ylamine (351 mg, 1.64 mmol).

  • Add triethylamine (760 µL, 5.46 mmol) to the reaction mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the volatile components under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of DCM/MeOH containing 1% aqueous ammonia to yield the desired amide product.

G cluster_workflow Amide Coupling Workflow Start Start Reactants This compound Piperidin-4-yl-pyridazin-3-ylamine TBTU, TEA, DMA Start->Reactants Reaction Stir at RT for 24h Reactants->Reaction Workup Remove volatiles Reaction->Workup Purification Silica gel chromatography Workup->Purification Product Amide Product Purification->Product

Amide Coupling Workflow

Signaling Pathways

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are non-canonical IκB kinases that play a central role in the type I interferon (IFN) response to viral and bacterial infections.[1] Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), a signaling cascade is initiated that leads to the activation of TBK1/IKKε. These kinases then phosphorylate and activate interferon regulatory factors (IRFs), primarily IRF3 and IRF7. Activated IRFs translocate to the nucleus and induce the transcription of type I IFNs and other inflammatory cytokines. Inhibitors derived from this compound would block this phosphorylation step, thereby dampening the downstream inflammatory response.

G cluster_pathway TBK1/IKKε Signaling Pathway PAMPs PAMPs PRRs PRRs (e.g., TLRs) PAMPs->PRRs Adaptors Adaptor Proteins PRRs->Adaptors TBK1_IKKe TBK1/IKKε Adaptors->TBK1_IKKe IRFs IRF3/IRF7 TBK1_IKKe->IRFs Phosphorylation pIRFs p-IRF3/p-IRF7 IRFs->pIRFs Nucleus Nucleus pIRFs->Nucleus Translocation IFN_genes Type I IFN Genes Nucleus->IFN_genes Transcription Inflammation Inflammation IFN_genes->Inflammation Inhibitor Inhibitor derived from This compound Inhibitor->TBK1_IKKe Inhibition

TBK1/IKKε Pathway Inhibition

Conclusion

This compound represents a key starting material for the synthesis of bioactive molecules with potential therapeutic applications. Its utility in the construction of inhibitors for both kinases and ion channels underscores its importance as a versatile building block in modern medicinal chemistry. The ability to perform selective modifications at the bromine and carboxylic acid positions provides a powerful strategy for the development of novel drug candidates. Further exploration of this scaffold is likely to yield additional compounds with valuable pharmacological activities.

References

Synthesis of 4-Bromo-3-ethylbenzoyl Chloride from 4-Bromo-3-ethylbenzoic Acid using Thionyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-bromo-3-ethylbenzoyl chloride from 4-bromo-3-ethylbenzoic acid using thionyl chloride. This conversion is a fundamental and crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting acyl chloride serves as a highly reactive intermediate.

Introduction

4-Bromo-3-ethylbenzoyl chloride is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. The presence of the bromo and ethyl substituents on the benzene ring offers opportunities for further functionalization and the creation of complex molecular architectures. The conversion of the carboxylic acid to the more reactive acyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction is typically high-yielding and proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.[1] Substituted benzoyl chlorides are widely used as intermediates in the production of pharmaceuticals, plant protection agents, dyes, and plastics.[2]

Data Presentation

The following table summarizes the key reactants and the expected product with their relevant physical and chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compoundC₉H₉BrO₂229.07Solid-
Thionyl chlorideSOCl₂118.97Liquid76
4-Bromo-3-ethylbenzoyl chlorideC₉H₈BrClO247.52Liquid (expected)-

Experimental Protocols

This section details the laboratory procedure for the synthesis of 4-bromo-3-ethylbenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap (for HCl and SO₂ neutralization)

  • Distillation apparatus (for vacuum distillation)

Procedure:

Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of thionyl chloride.

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • The reflux condenser should be fitted with a gas outlet tube connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • The reaction can be performed neat or in an inert anhydrous solvent like toluene or dichloromethane. If using a solvent, add it to the flask containing the carboxylic acid.

Reaction Execution:

  • Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask containing the this compound. The addition can be done via a dropping funnel if the reaction is exothermic, though for many benzoic acids, it can be added in one portion.

  • Heat the reaction mixture to reflux (approximately 80°C if neat, or the boiling point of the solvent) using a heating mantle.

  • Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.[3] Some similar reactions may require longer reaction times, such as stirring at room temperature for several hours followed by heating.[4]

Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The crude 4-bromo-3-ethylbenzoyl chloride can then be purified by vacuum distillation.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[1]

  • Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Ensure all glassware is completely dry to prevent unwanted side reactions and decomposition of the reagent and product.

Mandatory Visualizations

Reaction Mechanism:

Reaction_Mechanism Reaction of Carboxylic Acid with Thionyl Chloride cluster_reactants Reactants cluster_products Products RCOOH This compound (R-COOH) Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 - SO₂ - Cl⁻ HCl Hydrogen Chloride (HCl) Intermediate1->HCl RCOCl 4-Bromo-3-ethylbenzoyl Chloride (R-COCl) Intermediate2->RCOCl + Cl⁻ SO2 Sulfur Dioxide (SO₂) Chloride_ion Cl⁻

Caption: Mechanism of acyl chloride formation.

Experimental Workflow:

Experimental_Workflow Synthesis of 4-Bromo-3-ethylbenzoyl Chloride Workflow start Start setup Reaction Setup (Dry Glassware, Add Reactants) start->setup reaction Reaction (Reflux with Thionyl Chloride, 2-4h) setup->reaction workup Work-up (Cool, Distill excess SOCl₂) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Final Product (4-Bromo-3-ethylbenzoyl Chloride) purification->product

References

Application Notes and Protocol: Esterification of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the esterification of 4-Bromo-3-ethylbenzoic acid, a key process for synthesizing intermediates used in pharmaceutical research and development. The primary focus is on the Fischer-Speier esterification method, with notes on alternative approaches. Included are comprehensive experimental procedures, tables for quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow to guide researchers in synthesizing target ester derivatives efficiently.

Introduction and Applications

This compound and its ester derivatives are valuable building blocks in organic synthesis. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.[1] This versatility makes these compounds strategic intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Applications in Drug Development:

  • Scaffold for Complex Molecules: Esters of substituted benzoic acids serve as important intermediates in the synthesis of a wide range of pharmaceuticals.[2][3]

  • Modulation of Physicochemical Properties: Converting the carboxylic acid to an ester alters the compound's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]

  • Lead Optimization: The functional group tolerance of esterification and the reactivity of the aryl bromide allow for rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] Esters derived from similar halogenated aromatic acids are utilized in the development of anti-inflammatory drugs, analgesics, and enzyme inhibitors.[2][3][4]

Reaction Principle: Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The reaction is an equilibrium process.[6][7] To drive the reaction toward the product, an excess of the alcohol is typically used, and/or the water generated during the reaction is removed.[5][6]

Reaction Mechanism Diagram

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4 & 5: Elimination & Deprotonation Acid This compound ProtonatedAcid Protonated Carbonyl (Activated Electrophile) Acid->ProtonatedAcid H⁺ (Catalyst) Alcohol Alcohol (R'-OH) TetrahedralInt Tetrahedral Intermediate Alcohol->TetrahedralInt ProtonatedInt Protonated Intermediate TetrahedralInt->ProtonatedInt H⁺ Transfer Ester Final Ester Product ProtonatedInt->Ester -H⁺ Water Water (H₂O) ProtonatedInt->Water -H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Bromo-3-ethylbenzoate via Fischer Esterification

This protocol describes a standard lab-scale synthesis using sulfuric acid as the catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound229.071.15 g5.0
Absolute Ethanol (200 proof)46.0720 mL~340
Concentrated Sulfuric Acid (98%)98.080.3 mL~5.5
Saturated Sodium Bicarbonate (aq.)-3 x 20 mL-
Brine (Saturated NaCl aq.)-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-
Diethyl Ether or Ethyl Acetate-~50 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 5.0 mmol).

  • Reagent Addition: Add absolute ethanol (20 mL). Stir the mixture until the acid dissolves completely.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid (0.3 mL) dropwise to the stirring solution.[8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Let the reaction proceed for 4-6 hours.[9] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[8]

  • Work-up (Extraction): Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (20 mL).

    • Saturated sodium bicarbonate solution (3 x 20 mL) to neutralize the unreacted acid and the catalyst. Vent the funnel frequently as CO₂ gas is produced.[10]

    • Brine solution (20 mL) to remove residual water.[8]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the resulting oil/solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure ethyl 4-bromo-3-ethylbenzoate.

Experimental Workflow Diagram

Workflow Setup 1. Setup Combine Acid, Alcohol in Round-Bottom Flask Catalyst 2. Catalyst Addition Add H₂SO₄ (catalyst) under cooling Setup->Catalyst Reflux 3. Reaction Reflux for 4-6 hours (Monitor by TLC) Catalyst->Reflux Workup 4. Work-up Remove excess alcohol, add ether, wash with NaHCO₃ Reflux->Workup Dry 5. Drying Dry organic layer with MgSO₄, filter Workup->Dry Purify 6. Purification Evaporate solvent, purify via column chromatography Dry->Purify Characterize 7. Characterization Obtain NMR, IR, MS data of final product Purify->Characterize

Caption: General workflow for the synthesis of an ester.

Data Presentation and Optimization

The yield of the esterification is dependent on several factors, including reaction time, temperature, and the choice of catalyst. The following table provides representative data on how reaction conditions can be varied to optimize product yield for substituted benzoic acids.

Table 2: Representative Data for Reaction Optimization

EntryCatalyst (mol %)AlcoholTemperature (°C)Time (h)Conversion/Yield (%)Notes
1H₂SO₄ (cat.)Ethanol80 (Reflux)2~75%Standard Fischer conditions.[11]
2H₂SO₄ (cat.)Ethanol80 (Reflux)6>90%Increased reaction time improves yield.
3p-TsOH (10%)Ethanol80 (Reflux)6>90%Solid acid catalyst, often easier to handle.[6]
4H₂SO₄ (cat.)Methanol65 (Reflux)5>95%Methanol is often more reactive than ethanol.[8]
5H₂SO₄ (cat.)iso-Propanol82 (Reflux)12~60%Sterically hindered alcohols react slower.[11]
6PMK Clay (10 wt%)EthanolReflux5GoodExample of a heterogeneous solid acid catalyst under solvent-free conditions.[12]
7H₂SO₄ (cat.)Ethanol130 (Microwave)0.25>90%Microwave-assisted synthesis can significantly reduce reaction time.[11]

PMK: Phosphoric acid modified Montmorillonite K-10. Yields are representative and may vary.

Optimization Strategy

For challenging substrates or to improve efficiency, consider the following:

  • Water Removal: For reactions that do not reach completion, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can drive the equilibrium towards the products.[6][8]

  • Alternative Catalysts: If the substrate is sensitive to strong mineral acids, solid acid catalysts (e.g., Amberlyst 15, modified clays) or Lewis acids (e.g., ZrCl₄, Hf(OTf)₄) can be effective alternatives.[6][12][13]

  • Microwave Synthesis: Using a sealed-vessel microwave can dramatically accelerate the reaction by allowing for temperatures well above the solvent's boiling point.[11][14]

Reaction Optimization Logic Diagram

Optimization Start Start: Standard Fischer Conditions (Excess Alcohol, H₂SO₄, Reflux) CheckYield Check Yield / Conversion (after 4-6h) Start->CheckYield Success Reaction Complete (>90% Yield) Proceed to Work-up CheckYield->Success High LowYield Low Yield (<90%) CheckYield->LowYield Low Option1 Option A: Increase Reaction Time (e.g., to 12-24h) LowYield->Option1 Option2 Option B: Use Dean-Stark Trap (with Toluene) LowYield->Option2 Option3 Option C: Change Catalyst (p-TsOH, Solid Acid) LowYield->Option3 Option1->CheckYield Re-evaluate Option2->CheckYield Re-evaluate Option3->CheckYield Re-evaluate

Caption: Decision-making workflow for optimizing esterification yield.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromo-3-ethylbenzoic acid, a versatile building block for the synthesis of functionalized biaryl compounds. The presence of the carboxylic acid and ethyl groups on the aromatic ring presents specific considerations for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. This reaction facilitates the synthesis of 3-ethyl-4-arylbenzoic acid derivatives, which can serve as key intermediates in drug discovery and development.

Data Presentation: Reaction Conditions

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions that can be adapted for this specific substrate, based on established protocols for similar aryl bromides.[3][4] Optimization may be necessary for specific arylboronic acid coupling partners.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012-2475-90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)10012>90
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF/H₂O (9:1)801280-95
4Pd/C (10%) (5)-K₃PO₄ (3.0)Ethanol/H₂O (3:1)80870-85

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using an oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-ethyl-4-arylbenzoic acid derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_halide R-Pd(II)L2-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation R'-B(OH)2 Base pd2_aryl R-Pd(II)L2-R' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination R-R' reductive_elimination->pd0 product 3-Ethyl-4-arylbenzoic acid (R-R') reductive_elimination->product rx This compound (R-X) rx->oxidative_addition boronic_acid Arylboronic Acid (R'-B(OH)2) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: - Add this compound - Add Arylboronic acid - Add Base start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen setup->inert addition Solvent and Catalyst Addition: - Add degassed solvent - Add Palladium catalyst inert->addition reaction Reaction Execution: - Stir and heat the mixture addition->reaction monitoring Monitor Reaction Progress: - TLC or LC-MS reaction->monitoring workup Work-up: - Cool to room temperature - Dilute with water monitoring->workup extraction Extraction: - Extract with organic solvent workup->extraction purification Purification: - Column chromatography extraction->purification end End: Characterization of Product purification->end

References

Application Notes and Protocols for the Characterization of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-Bromo-3-ethylbenzoic acid (CAS No. 741698-92-0). This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The provided methods are essential for the quality control, stability testing, and characterization of this important chemical intermediate in research and drug development.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name This compound
CAS Number 741698-92-0

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis and Reporting Sample This compound Sample HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data_Analysis Spectral Interpretation & Data Compilation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis & Full Characterization Report Data_Analysis->Report

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for determining the purity of this compound and for quantifying it in various matrices. While a specific chromatogram for this compound is not publicly available, a general method can be adapted from protocols for similar aromatic carboxylic acids.[1]

HPLC Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a similar concentration as the primary working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time and peak area of this compound. Purity can be assessed by the area percentage of the main peak. Quantification can be performed using a calibration curve generated from the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR spectral data.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet (t)3H-CH₂CH₃
~2.75Quartet (q)2H-CH₂ CH₃
~7.70Doublet (d)1HAromatic H
~7.85Doublet of doublets (dd)1HAromatic H
~7.95Doublet (d)1HAromatic H
>10.0Singlet (s)1H-COOH
NMR Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate the signals in the ¹H spectrum. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

Expected Mass Spectrometry Data
Ionization ModeMass/Charge (m/z)Species
ESI-[M-H]⁻226.97, 228.97 (Isotopic pattern for Br)
ESI+[M+H]⁺228.99, 230.99 (Isotopic pattern for Br)
ESI+[M+Na]⁺250.97, 252.97 (Isotopic pattern for Br)

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

Mass Spectrometry Protocol

Instrumentation:

  • Mass spectrometer with an appropriate ion source (e.g., Electrospray Ionization - ESI)

  • Direct infusion pump or LC-MS system

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, to promote ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, confirming the presence of bromine and the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1475Medium-StrongC=C stretches of the aromatic ring
~1300MediumC-O stretch of the carboxylic acid
~920Broad, MediumO-H bend of the carboxylic acid dimer
Below 800Medium-StrongC-Br stretch and C-H out-of-plane bending
FTIR Protocol

Instrumentation:

  • FTIR Spectrometer with an appropriate sampling accessory (e.g., ATR)

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure of the molecule.

References

Application Note: HPLC Analysis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-ethylbenzoic acid is a chemical intermediate that can be utilized in the synthesis of various organic compounds. The purity of this compound is crucial for its intended applications, necessitating a reliable analytical method for its quantification and impurity profiling. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for quality control, stability testing, and research purposes. A reversed-phase C18 column is employed with a gradient elution of an acidified mobile phase, a common and effective technique for the separation of aromatic carboxylic acids.

Experimental Protocols

1. Instrumentation and Equipment

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter

  • Sonicator

  • Syringe Filters: 0.45 µm PTFE or nylon.

2. Chemicals and Reagents

  • This compound Reference Standard

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Formic Acid (HCOOH): ACS grade or higher. An alternative to formic acid for non-MS applications is phosphoric acid[1].

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. A gradient elution is utilized to ensure the effective separation of the main analyte from potential impurities with varying polarities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water. The use of an acidified mobile phase is common for the analysis of benzoic acid derivatives[2][3].
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add about 30 mL of the diluent and sonicate until completely dissolved. Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present illustrative quantitative data for the HPLC analysis of this compound. This data is intended to be representative of what could be expected from this method.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.3%

Table 2: Illustrative Purity Analysis of a Sample Batch

Sample IDRetention Time (min)Peak Area% Area
Impurity 14.815,2000.30
This compound 9.2 5,015,000 99.50
Impurity 211.510,1000.20

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc Load Solutions inject Sample Injection hplc->inject method Chromatographic Method (Gradient Elution) method->hplc Program Method separation Chromatographic Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Processing (Chromatography Software) detection->data report Result Reporting (Purity, Quantification) data->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] These application notes provide a comprehensive guide to the NMR spectroscopic analysis of 4-Bromo-3-ethylbenzoic acid, a substituted aromatic carboxylic acid. The protocols and data presented herein are intended to assist researchers in confirming the structure and purity of this compound, which can be a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

This document outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. It also presents a detailed analysis of the expected chemical shifts, coupling constants, and signal assignments, summarized in easy-to-reference tables. Furthermore, graphical representations of the experimental workflow and the correlation between the molecular structure and its NMR spectral features are provided to facilitate a deeper understanding.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol is recommended for this compound:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR spectroscopy.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD).[4] For this compound, DMSO-d₆ is a good starting point due to the polarity of the carboxylic acid group.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can be used to aid dissolution.[4]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) can be added for chemical shift referencing (0 ppm).[4] However, modern spectrometers can reference the spectrum to the residual solvent peak.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following are generalized instrument parameters. Specific settings may need to be optimized for the spectrometer being used.[1]

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Program: Standard single-pulse experiment (zg30 or similar)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-15 ppm

  • Temperature: 298 K

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established chemical shift ranges for similar functional groups and data from analogous compounds.[6][7][8][9]

Predicted ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.0Doublet (d)~2.01H
H-5~7.8Doublet (d)~8.51H
H-6~7.6Doublet of Doublets (dd)~8.5, ~2.01H
-CH₂-~2.8Quartet (q)~7.52H
-CH₃~1.2Triplet (t)~7.53H
-COOH>10.0Broad Singlet (br s)-1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration and may exchange with D₂O.[9]

Predicted ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167-172
C-4 (C-Br)~125-130
C-1~130-135
C-3 (C-CH₂CH₃)~140-145
C-2~132-137
C-5~130-135
C-6~128-133
-CH₂-~25-30
-CH₃~14-18

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process integrate Integration & Peak Picking process->integrate assign Structure Correlation & Assignment integrate->assign report report assign->report Final Report

Caption: Workflow for NMR analysis of this compound.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the different parts of the this compound molecule and their expected signals in the ¹H and ¹³C NMR spectra.

References

Application Notes and Protocols for 4-Bromo-3-ethylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromo-3-ethylbenzoic acid in various areas of materials science. Due to its specific functional groups—a carboxylic acid, a bromine atom, and an ethyl group on a phenyl ring—this molecule serves as a versatile building block for the synthesis of advanced materials. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to be adapted for this compound.

Application in Metal-Organic Frameworks (MOFs)

This compound is a prime candidate for use as a modulator in the synthesis of Metal-Organic Frameworks (MOFs), particularly robust zirconium-based MOFs like UiO-66. In this context, it acts as a coordinating agent that competes with the primary linker (e.g., terephthalic acid), influencing the crystallization process, defect formation, and ultimately, the material's properties such as porosity and surface area. The presence of the bromo- and ethyl- groups can also impart specific functionalities to the MOF's pores.

Quantitative Data Summary: Modulated UiO-66 Synthesis

The following table summarizes expected quantitative data for a UiO-66 MOF synthesized with varying amounts of this compound as a modulator, based on data from analogous systems.[1][2]

Sample IDModulator Equivalents (mol eq to ZrCl₄)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Crystal Size (nm)
UiO-66-Ref0~1200~0.50100-200
UiO-66-BEBA-1010~1450~0.65200-300
UiO-66-BEBA-3030~1600~0.78300-400
UiO-66-BEBA-5050~1550~0.75>400
Experimental Protocol: Synthesis of UiO-66 with this compound as a Modulator

This protocol describes the hydrothermal synthesis of UiO-66 using this compound to control crystal growth and introduce defects.[1]

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (Modulator)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 100 mL Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation: In a 250 mL beaker, dissolve ZrCl₄ (e.g., 0.583 g, 2.5 mmol) and terephthalic acid (e.g., 0.415 g, 2.5 mmol) in 100 mL of DMF.

  • Modulator Addition: To the solution, add the desired molar equivalent of this compound (e.g., for 30 equivalents, add 17.2 g, 75 mmol).

  • Water Addition: Add deionized water (e.g., 0.090 mL, 5.0 mmol).

  • Solvothermal Synthesis: Transfer the final solution to a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • Product Collection: After cooling the autoclave to room temperature, collect the white crystalline product by centrifugation.

  • Washing: Wash the product with fresh DMF three times, followed by an exchange with ethanol three times to remove residual DMF.

  • Activation: Dry the final product under vacuum at 150°C for 12 hours to remove any guest molecules from the pores.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Purification A Dissolve ZrCl₄ and H₂BDC in DMF B Add this compound (Modulator) A->B C Add Deionized Water B->C D Solvothermal Synthesis (120°C, 24h) C->D E Centrifugation D->E F Washing with DMF & Ethanol E->F G Activation (Vacuum, 150°C) F->G H UiO-66-BEBA MOF G->H Characterization (PXRD, BET)

Caption: Workflow for the modulated synthesis of a UiO-66 MOF.

Application in Liquid Crystals

This compound can serve as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The carboxylic acid group provides a site for hydrogen bonding, which can lead to the formation of dimeric structures that exhibit liquid crystalline phases. Alternatively, the carboxylic acid can be esterified with a long-chain alcohol, and the bromo-substituent can be used in cross-coupling reactions to elongate the molecular structure, both of which are common strategies for designing liquid crystalline materials.

Quantitative Data Summary: Phase Transition Temperatures

The following table provides hypothetical phase transition temperatures for a liquid crystal (LC-1) synthesized from this compound, based on data for similar p-alkoxybenzoic acid systems.[3]

CompoundStructureCrystal to Nematic (°C)Nematic to Isotropic (°C)
LC-14-Bromo-3-ethyl-1-(octyloxycarbonyl)benzene~95~120
Experimental Protocol: Synthesis of a Liquid Crystal Precursor (LC-1)

This protocol describes a two-step synthesis of a potential liquid crystal molecule from this compound via Fischer esterification.

Step 1: Fischer Esterification

Materials:

  • This compound

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 1-octanol (3.0 eq), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield octyl 4-bromo-3-ethylbenzoate (LC-1).

LC_Synthesis_Pathway cluster_reagents Reactants & Catalyst cluster_process Process A This compound D Fischer Esterification (Toluene, Reflux) A->D B 1-Octanol B->D C H₂SO₄ (cat.) C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Liquid Crystal (LC-1) F->G Characterization (DSC, POM)

Caption: Synthetic pathway for a liquid crystal precursor from this compound.

Application as an Intermediate for OLED Materials

The aryl bromide functionality of this compound makes it a valuable intermediate for the synthesis of complex organic molecules used in Organic Light-Emitting Diodes (OLEDs). Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo-substituent can be replaced with various aryl groups to construct conjugated systems with tailored electronic and photophysical properties for use as emitters, hosts, or charge-transport materials.

Quantitative Data Summary: Suzuki-Miyaura Coupling Reaction Yields

The following table presents representative yields for the Suzuki-Miyaura coupling of an aryl bromide similar to this compound with different arylboronic acids.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Water~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Water~92
3Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Water~88
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid.[4][5]

Materials:

  • This compound (or its methyl/ethyl ester)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Inert gas line

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br L₂ PdII_Aryl_Ar Ar-Pd(II)-Ar' L₂ PdII_Aryl:s->PdII_Aryl_Ar:n Transmetalation PdII_Aryl_Ar:w->Pd0:e Reductive Elimination ArAr Biaryl Product PdII_Aryl_Ar->ArAr ArBr This compound (Ar-Br) ArBr:e->PdII_Aryl:w Oxidative Addition ArBOH2 Arylboronic acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Bromo-3-ethylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies for this compound involve two main pathways:

  • Pathway A: Bromination followed by Oxidation. This route starts with the bromination of 3-ethyltoluene to form 4-bromo-3-ethyltoluene, which is then oxidized to the final product.

  • Pathway B: Oxidation followed by Bromination. This route begins with the oxidation of 3-ethyltoluene to 3-ethylbenzoic acid, followed by bromination to yield this compound.[1]

Q2: I am getting a low yield in my Grignard reaction to form a benzoic acid derivative. What are the possible causes?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Key factors include:

  • Presence of moisture: Grignard reagents are extremely sensitive to water, which will protonate the reagent and destroy it. Ensure all glassware is oven-dried and reagents are anhydrous.[2]

  • Oxide layer on magnesium: The magnesium metal may have an oxide layer that prevents the reaction from initiating. Activating the magnesium surface by crushing it or using a small crystal of iodine can help.[3]

  • Side reactions: Unwanted coupling reactions can occur, leading to byproducts like biphenyl.

Q3: My Sandmeyer reaction for introducing the bromo group is inefficient. How can I improve it?

A3: The Sandmeyer reaction, used to synthesize aryl halides from diazonium salts, can be optimized by controlling several parameters:

  • Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.

  • Catalyst: The use of copper(I) salts is crucial for the reaction. Ensure the catalyst is fresh and used in the correct stoichiometric amount.[4][5]

  • Purity of diazonium salt: Ensure the diazonium salt is properly formed before proceeding with the displacement reaction.

Q4: I am observing the formation of multiple isomers during the bromination of 3-ethylbenzoic acid. How can I improve the regioselectivity?

A4: The formation of isomers is a common issue in electrophilic aromatic substitution. In the case of 3-ethylbenzoic acid, the ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To favor the formation of this compound:

  • Choice of brominating agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to liquid bromine.[6]

  • Reaction conditions: Temperature and solvent can influence the isomer distribution. It is advisable to run small-scale trials to optimize these conditions.

  • Purification: Isomers can often be separated by recrystallization or column chromatography.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound via Oxidation of 4-bromo-3-ethyltoluene
Potential Cause Recommended Solution
Incomplete OxidationIncrease the reaction time or the amount of oxidizing agent (e.g., KMnO₄ or CrO₃). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Difficult Product IsolationAfter oxidation, the product is in the form of its salt. Ensure complete acidification to precipitate the carboxylic acid. Wash the precipitate thoroughly to remove inorganic salts.
Degradation of Starting MaterialHarsh oxidation conditions can lead to side reactions. Consider using a milder oxidizing agent or optimizing the reaction temperature.
Issue 2: Inefficient Bromination of 3-ethylbenzoic Acid
Potential Cause Recommended Solution
Low ReactivityThe carboxylic acid group is deactivating, making the bromination challenging. The use of a Lewis acid catalyst (e.g., FeBr₃) with bromine can enhance the reaction rate.
Formation of Multiple IsomersThe directing effects of the ethyl and carboxyl groups can lead to a mixture of products. Purify the desired 4-bromo isomer using fractional crystallization or column chromatography.[6]
Reaction StallsEnsure the brominating agent is added portion-wise to control the reaction exotherm and maintain an optimal temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-bromo-3-ethyltoluene
  • Oxidation:

    • In a round-bottom flask, dissolve 4-bromo-3-ethyltoluene in a suitable solvent like pyridine or a mixture of t-butanol and water.

    • Slowly add potassium permanganate (KMnO₄) in portions while maintaining the temperature at reflux.

    • After the addition is complete, continue refluxing until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Work-up and Purification:

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of this compound via Bromination of 3-ethylbenzoic acid
  • Bromination:

    • Dissolve 3-ethylbenzoic acid in a suitable solvent like acetic acid.

    • Add a catalytic amount of iron filings or FeBr₃.

    • Slowly add liquid bromine dropwise to the reaction mixture at room temperature with stirring.

    • After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into an ice-water mixture.

    • Add a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

    • Collect the crude product by filtration.

    • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Pathway A: Bromination then Oxidation Pathway B: Oxidation then Bromination
Starting Material 3-ethyltoluene3-ethyltoluene
Key Intermediates 4-bromo-3-ethyltoluene3-ethylbenzoic acid
Typical Yield Moderate to HighModerate
Key Challenge Potentially harsh oxidation conditionsIsomer separation after bromination
Purification Method RecrystallizationColumn Chromatography/Recrystallization

Visualizations

SynthesisPathways cluster_A Pathway A cluster_B Pathway B A_start 3-ethyltoluene A_int 4-bromo-3-ethyltoluene A_start->A_int Bromination A_end This compound A_int->A_end Oxidation B_start 3-ethyltoluene B_int 3-ethylbenzoic acid B_start->B_int Oxidation B_end This compound B_int->B_end Bromination

Caption: Synthetic pathways to this compound.

Troubleshooting_Grignard start Low Yield in Grignard Reaction q1 Is glassware completely dry? start->q1 a1_yes Check Magnesium Activation q1->a1_yes Yes a1_no Oven-dry all glassware Use anhydrous solvents q1->a1_no No q2 Is Mg surface fresh? a1_yes->q2 end Yield Improved a1_no->end a2_yes Consider side reactions (e.g., Wurtz coupling) q2->a2_yes Yes a2_no Crush Mg turnings or add iodine crystal to activate q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for Grignard reaction issues.

Bromination_Logic start Bromination of 3-ethylbenzoic acid ethyl Ethyl group (-CH2CH3) Ortho, para-director start->ethyl carboxyl Carboxyl group (-COOH) Meta-director start->carboxyl outcome Major Product: This compound Minor Products: Other isomers ethyl->outcome Directs to C2, C4, C6 carboxyl->outcome Directs to C5

Caption: Directing effects in the bromination of 3-ethylbenzoic acid.

References

Technical Support Center: Purification of Crude 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Bromo-3-ethylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An acid-base extraction can also be employed to remove neutral and basic impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

  • A mixture of ethanol and water.

  • Aqueous solutions with pH adjustment.

  • Petroleum ether has been used for the recrystallization of a similar compound, 2-bromo-3-methylbenzoic acid.[1]

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q3: What are the likely impurities in crude this compound?

A3: Impurities can originate from starting materials, side-products from the synthesis, or residual reagents. Common impurities may include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., other brominated or ethylated benzoic acids).

  • Colored impurities, which can often be removed by treatment with activated carbon.

Troubleshooting Guide

Q1: My crude this compound does not fully dissolve in the hot recrystallization solvent. What should I do?

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have used enough solvent. Try adding small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If adding more solvent does not work, a different solvent or solvent system should be tested.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a large portion of the compound has dissolved and some solid remains, a hot filtration step is recommended to remove these impurities before allowing the solution to cool and crystallize.

Q2: After cooling the solution, no crystals have formed. What could be the problem?

A2: The absence of crystal formation is a common issue in recrystallization. Here are some troubleshooting steps:

  • Induce Crystallization: The solution might be supersaturated. Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.

  • Seed Crystals: If available, add a small "seed crystal" of pure this compound to the solution to initiate crystallization.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Cooling Rate: If the solution was cooled too quickly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: The product has "oiled out" or formed a precipitate instead of crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool very slowly, possibly insulating the flask to prolong the cooling period.

Q4: The purified product is still colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating the solution with activated carbon.

  • After dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% of the solute weight).

  • Keep the solution hot and swirl it for a few minutes.

  • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

  • Allow the clear filtrate to cool and crystallize.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent-Antisolvent System

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Antisolvent: While the solution is still hot, slowly add a hot antisolvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent-antisolvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization

This method is particularly useful for removing neutral and basic impurities. A similar procedure is described for the purification of 4-bromobenzoic acid.[2]

  • Dissolution: Dissolve the crude product in an aqueous basic solution, such as sodium carbonate or sodium hydroxide, by adjusting the pH to approximately 8.

  • Decolorization (Optional): If the solution is colored, add activated carbon, heat the solution (e.g., to 70-90°C), stir for a period, and then filter to remove the carbon.[2]

  • Acidification: Cool the filtrate and slowly add a dilute acid (e.g., hydrochloric acid) with stirring to precipitate the this compound by adjusting the pH to be acidic (e.g., pH 2).[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove residual salts.

  • Recrystallization: Further purify the solid by recrystallization using an appropriate solvent system as described in Protocol 1.

  • Drying: Dry the final product under vacuum.

Quantitative Data

The following table summarizes key physical properties of this compound and the solubility of a related compound, 4-bromobenzoic acid, which can serve as a reference for solvent selection.

PropertyValueReference Compound
Molecular Formula C₉H₉BrO₂This compound
Molecular Weight 229.07 g/mol This compound[3]
Solubility of 4-bromobenzoic acid
EthanolSoluble (5%)4-bromobenzoic acid
Hot WaterSlightly soluble4-bromobenzoic acid
Diethyl EtherSlightly soluble4-bromobenzoic acid

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool If no insoluble impurities impurities Insoluble Impurities hot_filtration->impurities Remove hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration filtrate Filtrate (Soluble Impurities) vacuum_filtration->filtrate Separate wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Purification crude_acid Crude Product dissolve_base Dissolve in Aqueous Base (pH 8) crude_acid->dissolve_base decolorize Decolorize with Activated Carbon (Optional) dissolve_base->decolorize acidify Acidify (pH 2) dissolve_base->acidify If no decolorization filter_carbon Filter decolorize->filter_carbon carbon Carbon & Impurities filter_carbon->carbon Remove filter_carbon->acidify precipitate Precipitation acidify->precipitate filter_product Vacuum Filtration precipitate->filter_product aqueous_impurities Aqueous Filtrate filter_product->aqueous_impurities Separate wash_product Wash with Water filter_product->wash_product recrystallize Recrystallize wash_product->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Purification workflow using acid-base extraction and precipitation.

References

Technical Support Center: Synthesis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are three primary synthetic routes for this compound, each with its own set of potential impurities:

  • Route 1: Electrophilic Bromination of 3-Ethylbenzoic Acid: This method involves the direct bromination of the aromatic ring of 3-ethylbenzoic acid.

  • Route 2: Oxidation of 4-Bromo-3-ethyltoluene: This approach utilizes a strong oxidizing agent to convert the methyl group of 4-bromo-3-ethyltoluene into a carboxylic acid.

  • Route 3: Grignard Reaction: This synthesis involves the formation of a Grignard reagent from a suitable dihalo-ethylbenzene precursor, followed by carboxylation with carbon dioxide.

Q2: What are the common impurities associated with each synthetic route?

A2: The common impurities are highly dependent on the chosen synthetic pathway. The table below summarizes the key impurities for each route.

Synthetic RouteCommon ImpuritiesSource of Impurity
1. Bromination of 3-Ethylbenzoic Acid Regioisomers (e.g., 2-bromo-3-ethylbenzoic acid, 4-bromo-5-ethylbenzoic acid)The ethyl group is an ortho-, para-director and the carboxylic acid group is a meta-director, leading to a mixture of brominated products.
Unreacted 3-Ethylbenzoic AcidIncomplete reaction.
Poly-brominated speciesOver-bromination of the aromatic ring.
2. Oxidation of 4-Bromo-3-ethyltoluene Unreacted 4-Bromo-3-ethyltolueneIncomplete oxidation.
Benzylic alcohol or aldehyde intermediatesPartial oxidation of the ethyl group.
3. Grignard Reaction Biphenyl derivatives (e.g., 5,5'-diethyl-2,2'-bibenzoic acid)Homocoupling of the Grignard reagent, which can be favored by higher temperatures and concentrations of the alkyl halide.[1]
Benzene derivative (from protonation of Grignard)Reaction of the highly basic Grignard reagent with trace amounts of water or other protic sources.[2]
Unreacted Grignard precursorIncomplete reaction.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing the purity of this compound and quantifying impurities. A general reversed-phase HPLC method can be employed.

Troubleshooting Guides

Issue 1: Presence of Regioisomeric Impurities in the Bromination Route

Problem: My final product from the bromination of 3-ethylbenzoic acid shows multiple signals in the aromatic region of the 1H NMR spectrum, and my HPLC analysis indicates the presence of several closely eluting peaks.

Possible Cause: The directing effects of the ethyl (ortho, para-directing) and carboxylic acid (meta-directing) groups on the benzene ring lead to the formation of a mixture of brominated isomers.

Solutions:

  • Reaction Control:

    • Temperature: Maintain a low reaction temperature to improve the selectivity of the bromination.

    • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to minimize poly-bromination.

  • Purification:

    • Recrystallization: Carefully select a solvent system for recrystallization that can differentiate between the desired 4-bromo isomer and the other regioisomers. This may require screening several solvents or solvent mixtures.

    • Column Chromatography: For high-purity requirements, column chromatography on silica gel can be effective in separating the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[3]

Issue 2: Incomplete Oxidation of 4-Bromo-3-ethyltoluene

Problem: My reaction mixture contains a significant amount of unreacted 4-bromo-3-ethyltoluene after performing the oxidation.

Possible Cause: The oxidation reaction, often carried out with strong oxidizing agents like potassium permanganate (KMnO4), did not go to completion.[1][4][5][6] This can be due to insufficient reaction time, inadequate temperature, or deactivation of the oxidizing agent.

Solutions:

  • Reaction Optimization:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

    • Reagent Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used.

  • Purification:

    • Acid-Base Extraction: This is a highly effective method to separate the acidic product from the neutral starting material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.[3]

Issue 3: Formation of Biphenyl Byproduct in the Grignard Reaction

Problem: My purified product is contaminated with a non-polar impurity, which I suspect is a biphenyl derivative.

Possible Cause: During the formation of the Grignard reagent, a side reaction can occur where the reagent couples with unreacted alkyl halide, leading to the formation of a biphenyl byproduct.[1][2][7]

Solutions:

  • Reaction Conditions:

    • Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Keep the reaction temperature low to disfavor the coupling reaction.

  • Purification:

    • Trituration: Biphenyl impurities can often be removed by washing the crude solid product with a non-polar solvent like petroleum ether, in which the biphenyl is soluble, but the desired carboxylic acid is not.[1]

    • Recrystallization: Recrystallization from a suitable solvent system can effectively remove the less polar biphenyl impurity.

    • Acid-Base Extraction: As with the oxidation route, acid-base extraction is very effective. The biphenyl impurity will remain in the organic layer while the desired acid moves to the aqueous basic layer.[7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is adapted from a method for the closely related compound, 4-bromo-3-methylbenzoic acid.[2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For MS compatibility, 0.1% formic acid is recommended.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen boiling solvent in an Erlenmeyer flask.

    • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_bromination Route 1: Bromination cluster_oxidation Route 2: Oxidation cluster_grignard Route 3: Grignard Reaction start1 3-Ethylbenzoic Acid product1 Crude this compound (with regioisomers) start1->product1 Electrophilic Aromatic Substitution reagent1 Br2 or NBS reagent1->product1 purification Purification (Recrystallization, Chromatography, Acid-Base Extraction) product1->purification start2 4-Bromo-3-ethyltoluene product2 Crude this compound (with unreacted starting material) start2->product2 Side-chain Oxidation reagent2 KMnO4, heat reagent2->product2 product2->purification start3 Dibromo-ethylbenzene Precursor product3 Crude this compound (with biphenyl impurity) start3->product3 Grignard Reagent Formation & Carboxylation reagent3_1 1. Mg, ether reagent3_1->product3 reagent3_2 2. CO2 3. H3O+ reagent3_2->product3 product3->purification final_product Pure this compound purification->final_product

Caption: Synthetic routes to this compound and common purification steps.

Troubleshooting_Logic cluster_impurity_type cluster_solutions start Impurity Detected? regioisomers Regioisomers Present? start->regioisomers Yes starting_material Unreacted Starting Material? regioisomers->starting_material No solution_regio Optimize Reaction Conditions (Temp, Stoichiometry) Purify by Recrystallization or Chromatography regioisomers->solution_regio Yes biphenyl Biphenyl Byproduct? starting_material->biphenyl No solution_sm Increase Reaction Time/Temp Purify by Acid-Base Extraction starting_material->solution_sm Yes solution_biphenyl Slow Reagent Addition Purify by Trituration or Acid-Base Extraction biphenyl->solution_biphenyl Yes

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two common synthetic routes for this compound are:

  • Route A: Friedel-Crafts acylation of 3-bromotoluene with propionyl chloride, followed by an oxidation reaction.

  • Route B: Electrophilic bromination of 3-ethylbenzoic acid.

Q2: My Friedel-Crafts acylation reaction is showing low to no yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can be due to several factors. The most common issues include a deactivated aromatic ring, inactive catalyst, insufficient catalyst, or suboptimal reaction temperature.[1][2] Ensure your starting materials are pure and the reaction is conducted under anhydrous conditions as the Lewis acid catalyst is highly sensitive to moisture.[1][2][3][4]

Q3: I am observing the formation of multiple products in my bromination reaction. How can I improve selectivity?

A3: The formation of multiple products, such as di-brominated species or other isomers, can occur. To improve selectivity, consider using a milder brominating agent like N-bromosuccinimide (NBS).[5] Controlling the reaction temperature and the stoichiometry of the brominating agent is also crucial.

Q4: How can I effectively remove unreacted starting materials and byproducts during purification?

A4: Purification can typically be achieved through recrystallization or column chromatography. For acidic products like this compound, an acid-base extraction can be an effective preliminary purification step. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the desired acid into the aqueous layer. The aqueous layer is then acidified to precipitate the purified product.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation (Route A)
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Lewis Acid Catalyst (e.g., AlCl₃) due to moisture exposure.[1][2][3]Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. The catalyst should be a fine powder; clumps may indicate deactivation.[3]
Insufficient amount of catalyst. The ketone product can form a complex with the catalyst, taking it out of the reaction.[1][2]Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the acylating agent.[2]
Suboptimal reaction temperature.[1][4]Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions.[1]
Poor quality of reagents (starting material, acylating agent, or solvent).Use high-purity, anhydrous reagents and solvents.
Poor Selectivity in Bromination (Route B)
Problem Potential Cause Recommended Solution
Formation of Multiple Isomers The ethyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. This can lead to a mixture of products.The directing effects of the substituents on 3-ethylbenzoic acid will favor bromination at the 4- and 6-positions. Separation of the desired 4-bromo isomer will likely be necessary. Consider using a bulky brominating agent to enhance steric hindrance and potentially favor one position.
Over-bromination (di-bromination) Excess brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Add the brominating agent slowly and maintain a controlled temperature.
Reaction Stalls Insufficient activation or deactivation of the aromatic ring.While the ethyl group is activating, the carboxylic acid is deactivating. Ensure the reaction conditions are suitable for a moderately deactivated ring. A stronger Lewis acid catalyst may be required.

Experimental Protocols

Route A: Friedel-Crafts Acylation and Subsequent Oxidation

Step 1: Synthesis of 1-(4-bromo-3-ethylphenyl)ethan-1-one

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap).

  • Reagents:

    • 3-Bromotoluene (1.0 eq)

    • Propionyl chloride (1.1 eq)

    • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) as solvent

  • Procedure:

    • Suspend anhydrous AlCl₃ in DCM in the reaction flask and cool to 0 °C in an ice bath.

    • Slowly add propionyl chloride to the stirred suspension.

    • Add a solution of 3-bromotoluene in DCM dropwise from the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Oxidation to this compound

  • Setup: A round-bottom flask with a reflux condenser.

  • Reagents:

    • 1-(4-bromo-3-ethylphenyl)ethan-1-one (1.0 eq)

    • Potassium permanganate (KMnO₄) (3.0 eq)

    • Water, Sodium Carbonate (Na₂CO₃)

  • Procedure:

    • Dissolve the ketone in a mixture of water and a small amount of Na₂CO₃.

    • Heat the mixture to reflux and add KMnO₄ portion-wise over 1-2 hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂).

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

Route B: Bromination of 3-ethylbenzoic acid
  • Setup: A round-bottom flask protected from light, equipped with a magnetic stirrer.

  • Reagents:

    • 3-ethylbenzoic acid (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetic Acid as solvent

  • Procedure:

    • Dissolve 3-ethylbenzoic acid in the chosen solvent in the reaction flask.

    • Add NBS in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to separate the isomers.

Data Presentation

Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation

ParameterRecommended RangeNotes
Temperature 0 °C to Room TemperatureInitial addition at 0°C is crucial to control the exothermic reaction.
Reaction Time 2 - 6 hoursMonitor progress by TLC to determine completion.
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsA slight excess is often necessary.
Solvent Dichloromethane, 1,2-DichloroethaneMust be anhydrous.

Table 2: Recommended Reaction Parameters for Bromination with NBS

ParameterRecommended RangeNotes
Temperature Room TemperatureHigher temperatures may lead to side reactions.
Reaction Time 12 - 24 hoursSlower reaction but generally provides better selectivity.
NBS Stoichiometry 1.0 - 1.1 equivalentsExcess NBS can lead to di-bromination.
Solvent DMF, Acetic Acid, CCl₄Choice of solvent can influence reactivity and selectivity.

Visualizations

experimental_workflow Experimental Workflow for Route A reagents Reagents: 3-Bromotoluene Propionyl Chloride Anhydrous AlCl3 DCM setup Reaction Setup: Flame-dried glassware Inert atmosphere (optional) reagents->setup acylation Friedel-Crafts Acylation 0°C to RT, 2-4h setup->acylation workup1 Quench & Workup: Ice/HCl, Extraction acylation->workup1 purification1 Purification: Column Chromatography workup1->purification1 intermediate Intermediate: 1-(4-bromo-3-ethylphenyl)ethan-1-one purification1->intermediate oxidation Oxidation: KMnO4, Reflux intermediate->oxidation workup2 Workup & Purification: Filtration, Acidification, Recrystallization oxidation->workup2 product Final Product: This compound workup2->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Review Catalyst Stoichiometry & Activity check_reagents->check_catalyst Yes improve_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->improve_reagents No check_temp Analyze Reaction Temperature & Time check_catalyst->check_temp Yes adjust_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. check_catalyst->adjust_catalyst No optimize_conditions Optimize temperature. Adjust reaction time. check_temp->optimize_conditions No success Yield Improved check_temp->success Yes rerun Re-run Experiment improve_reagents->rerun adjust_catalyst->rerun optimize_conditions->rerun

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 3-ethylbenzoic acid using a brominating agent.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The primary side products are typically isomeric monobrominated and polybrominated derivatives of 3-ethylbenzoic acid. The directing effects of the ethyl and carboxylic acid groups on the aromatic ring influence the position of bromination. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of various isomers.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. This includes maintaining a low reaction temperature, using a stoichiometric amount of the brominating agent, and selecting an appropriate solvent and catalyst. Gradual addition of the brominating agent can also help improve selectivity.

Q4: What are the recommended purification techniques to isolate the desired this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. Suitable solvent systems can be determined based on the solubility differences between the desired product and the impurities. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may promote side reactions. - Re-evaluate the recrystallization solvent and procedure to minimize product loss.
Presence of Multiple Isomers in the Final Product - Lack of regioselectivity in the bromination step. - Reaction temperature is too high.- Use a milder brominating agent, such as N-bromosuccinimide (NBS) with a suitable catalyst. - Maintain a consistently low temperature throughout the addition of the brominating agent.
Formation of Polybrominated Byproducts - Excess brominating agent used.- Use a precise stoichiometric amount of the brominating agent relative to the starting material. - Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Starting Material Remains Unreacted - Insufficient amount of brominating agent. - Deactivated starting material. - Reaction time is too short.- Ensure the correct stoichiometry of reactants. - Consider using a more reactive brominating agent or a catalyst to facilitate the reaction. - Extend the reaction time and monitor for completion.

Experimental Protocol: Synthesis of this compound

This protocol describes the bromination of 3-ethylbenzoic acid.

Materials:

  • 3-ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3-ethylbenzoic acid in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature.

  • In a separate container, dissolve N-bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the cooled solution of 3-ethylbenzoic acid over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by pouring the mixture over ice.

  • Wash the organic layer sequentially with water, sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Visualizing Reaction Pathways and Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 3-ethylbenzoic acid in Dichloromethane B 2. Cool to 0-5 °C and add H₂SO₄ A->B C 3. Add NBS solution dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Ice D->E F 6. Sequential Washes: - Water - Na₂SO₃ solution - NaHCO₃ solution - Brine E->F G 7. Dry with MgSO₄ and Concentrate F->G H 8. Recrystallize from Ethanol G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

side_reactions start 3-ethylbenzoic acid main_product This compound (Desired Product) start->main_product + Br⁺ (para to ethyl, meta to COOH) side_product1 2-Bromo-3-ethylbenzoic acid (Isomeric Impurity) start->side_product1 + Br⁺ (ortho to ethyl, ortho to COOH) (Steric Hindrance) side_product2 6-Bromo-3-ethylbenzoic acid (Isomeric Impurity) start->side_product2 + Br⁺ (ortho to ethyl, meta to COOH) side_product3 Dibrominated Products main_product->side_product3 + Br⁺ (Excess Brominating Agent)

Caption: Potential side reactions in the bromination of 3-ethylbenzoic acid.

Technical Support Center: 4-Bromo-3-ethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of 4-Bromo-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am consistently obtaining a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. Two common routes are:

  • Route A: Bromination of 3-ethylbenzoic acid.

  • Route B: Oxidation of 4-bromo-3-ethyltoluene.

Below is a breakdown of potential issues and solutions for each route.

The direct bromination of 3-ethylbenzoic acid is a common approach. However, the directing effects of the substituents (-COOH is meta-directing and deactivating, while -CH2CH3 is ortho, para-directing and activating) can lead to a mixture of isomers and low yield of the desired 4-bromo product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Brominating Agent Use a milder brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to favor benzylic bromination if the subsequent step is oxidation. For ring bromination, a Lewis acid catalyst (e.g., FeBr₃) with Br₂ is standard, but reaction conditions must be carefully controlled to manage regioselectivity.
Suboptimal Reaction Temperature Ring bromination is typically an exothermic reaction. Running the reaction at too high a temperature can lead to multiple brominations or side reactions. It is often recommended to perform the reaction at or below room temperature.
Poor Regioselectivity The ethyl group directs ortho and para, while the carboxylic acid group directs meta. This can lead to a mixture of 2-bromo-5-ethylbenzoic acid, this compound, and other isomers. Purifying the desired product from this mixture can be challenging and lead to low isolated yields. Consider a different synthetic route if regioselectivity is a persistent issue.
Deactivation of the Ring The carboxylic acid group is deactivating, making the electrophilic aromatic substitution more difficult. Using a stronger Lewis acid catalyst or a more reactive brominating agent might be necessary, but this must be balanced against the risk of side reactions.

Experimental Protocol: Bromination of 3-ethylbenzoic acid

  • Dissolve 3-ethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Add a catalytic amount of a Lewis acid (e.g., FeBr₃).

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at 0-5°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

This route involves the oxidation of the methyl group of 4-bromo-3-ethyltoluene to a carboxylic acid. This can be an effective method if the starting material is readily available.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Oxidation The oxidation of an alkyl side-chain to a carboxylic acid requires a strong oxidizing agent. Incomplete reaction can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time. Ensure an adequate excess of the oxidizing agent is used and that the reaction is heated for a sufficient period.[1][2]
Harsh Oxidizing Agent While strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective, they can sometimes lead to degradation of the starting material or product if the reaction is not carefully controlled.[1][2] Consider using milder, more selective catalytic oxidation methods if available.
Difficult Product Isolation The product, a carboxylic acid, is often soluble in the aqueous reaction mixture (especially under basic conditions if using KMnO₄). Acidification of the mixture is crucial to precipitate the product. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
Side Reactions Over-oxidation or cleavage of the aromatic ring can occur under very harsh conditions. Monitor the reaction temperature carefully and avoid excessive heating.

Experimental Protocol: Oxidation of 4-bromo-3-ethyltoluene

  • In a round-bottom flask, add 4-bromo-3-ethyltoluene (1 equivalent) and a solution of a strong oxidizing agent like potassium permanganate (KMnO₄, ~3-4 equivalents) in water.

  • Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is around 1-2.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Issue 2: Presence of Impurities in the Final Product

Question: My NMR and/or Mass Spec data show the presence of significant impurities in my final product. What are the likely side products and how can I purify my compound?

Answer:

The nature of the impurities will depend on the synthetic route taken.

Common Impurities and Purification Strategies:

Synthetic RouteLikely ImpuritiesPurification Method
Bromination of 3-ethylbenzoic acid Isomeric bromo-ethylbenzoic acids (e.g., 2-bromo-5-ethylbenzoic acid), dibrominated products.Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes to separate the isomers. Recrystallization: This can be effective if the desired isomer is significantly less soluble than the impurities in a particular solvent system.
Oxidation of 4-bromo-3-ethyltoluene Unreacted starting material, benzaldehyde intermediate, benzyl alcohol intermediate.Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer, leaving neutral impurities (starting material, intermediates) in the organic layer. Acidify the aqueous layer to precipitate the pure product. Recrystallization: Effective for removing small amounts of impurities.

Visualizing the Process

To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.

Synthesis_Pathway cluster_route_a Route A: Bromination cluster_route_b Route B: Oxidation 3-ethylbenzoic acid 3-ethylbenzoic acid This compound This compound 3-ethylbenzoic acid->this compound Br2, FeBr3 3-ethyltoluene 3-ethyltoluene 4-bromo-3-ethyltoluene 4-bromo-3-ethyltoluene 3-ethyltoluene->4-bromo-3-ethyltoluene Br2, FeBr3 4-bromo-3-ethyltoluene->this compound KMnO4, heat

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Step 1 Analyze Reaction Mixture (TLC, NMR) Analyze Reaction Mixture (TLC, NMR) Check Starting Material Purity->Analyze Reaction Mixture (TLC, NMR) Step 2 Incomplete Reaction Incomplete Reaction Analyze Reaction Mixture (TLC, NMR)->Incomplete Reaction Analysis Side Products Formed Side Products Formed Analyze Reaction Mixture (TLC, NMR)->Side Products Formed Analysis Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Yes Modify Purification Modify Purification Side Products Formed->Modify Purification Yes End End Optimize Reaction Conditions->End Modify Purification->End

Caption: A general workflow for troubleshooting low-yield reactions.

Logical_Relationships problem Problem Low Yield of this compound causes Potential Causes Incomplete Reaction Side Reactions / Isomer Formation Product Degradation Poor Purification problem->causes solutions Solutions Increase reaction time/temp Optimize stoichiometry Change catalyst/reagents Improve purification technique causes:c1->solutions:s1 causes:c1->solutions:s2 causes:c2->solutions:s3 causes:c2->solutions:s4 causes:c3->solutions:s3 causes:c4->solutions:s4

Caption: Logical relationship between problem, causes, and solutions.

References

Technical Support Center: Recrystallization of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 4-Bromo-3-ethylbenzoic acid.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] For aromatic carboxylic acids like this, common choices include water, ethanol, or a mixed solvent system.[3][4] A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" anti-solvent (in which the compound is sparingly soluble) can be effective.[5] For instance, dissolving the compound in a minimal amount of a hot solvent like ethanol or dichloromethane and then adding a poorer solvent like water or hexane until the solution turns cloudy can induce crystallization upon cooling.[5][6]

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.[7] Be careful not to add a large excess, as this will reduce your final yield.[2][8]

  • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound.[2] If adding more solvent doesn't work, you may need to select a different solvent or solvent system.

  • Insoluble Impurities: Your crude product might contain impurities that are insoluble in the chosen solvent. If a large portion of your compound has dissolved but some solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5][8]

Q3: No crystals are forming after the solution has cooled. What are the possible causes and solutions?

A3: This is a common problem in recrystallization, often due to one of the following:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[3][8] To fix this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated, a state where crystal growth has not initiated. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystals to form.[3][9]

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed crystal" to the cooled solution can initiate the crystallization process.[3][5]

  • Rapid Cooling: Cooling the solution too quickly can inhibit crystal formation or lead to the formation of an impure precipitate.[8][10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][9]

Q4: My product has "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can try insulating the flask to slow the cooling rate further.[3]

  • If the problem persists, consider using a different solvent with a lower boiling point.

Q5: My final yield of this compound is very low. What are the likely reasons?

A5: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: As mentioned, excess solvent will retain more of your dissolved compound even after cooling, leading to loss of product in the mother liquor.[2]

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper or funnel.

  • Incomplete cooling: Not cooling the solution for a sufficient amount of time in an ice bath can result in a significant amount of the product remaining dissolved.[2]

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[2]

Solvent Selection Guide

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
Water HighGood (if compound is soluble when hot)GoodBenzoic acid itself has low solubility in cold water but much higher solubility in hot water, making it a good choice.[3][11]
Ethanol HighGoodPoorGenerally a good solvent for many organic compounds; often used in mixed solvent systems.[4]
Methanol HighGoodPoorSimilar to ethanol, effective at dissolving polar compounds.
Ethyl Acetate MediumModerateModerateCan be used for compounds with intermediate polarity.[6]
Dichloromethane MediumModerateGoodOften used as the "good" solvent in a mixed-solvent system with an anti-solvent like methanol or hexane.[5]
Toluene LowPoorGoodGood for dissolving non-polar impurities. Aromatic compounds can crystallize well from toluene.[6]
Hexane/Heptane LowPoorGoodCommonly used as anti-solvents to induce crystallization from more polar primary solvents.[6]

Standard Recrystallization Protocol for this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your particular sample.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen primary solvent. Heat the mixture on a hot plate, adding the minimum amount of hot solvent required to completely dissolve the solid.[3][12]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[12] Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8][10] Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7][8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Visual Workflow and Troubleshooting Guides

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Start: Crude Solid B Add minimal hot solvent to dissolve A->B C Insoluble impurities present? B->C D Hot Gravity Filtration C->D Yes E Slowly cool solution to room temperature C->E No D->E F Cool in ice bath E->F G Vacuum filtration to collect crystals F->G H Wash crystals with ice-cold solvent G->H I Dry pure crystals H->I J End: Pure Solid I->J Troubleshooting_Tree Figure 2: Troubleshooting Common Recrystallization Issues Start Problem Occurred Q1 No crystals form upon cooling? Start->Q1 Q2 Product 'oiled out'? Start->Q2 Q3 Yield is very low? Start->Q3 Q4 Solid won't dissolve? Start->Q4 S1A Solution: Add seed crystal or scratch flask Q1->S1A Supersaturated S1B Solution: Boil off some solvent and re-cool Q1->S1B Too much solvent S2 Solution: Reheat, add more solvent, cool slower Q2->S2 S3 Check: Used minimal solvent? Cooled completely? Q3->S3 S4A Solution: Add more hot solvent Q4->S4A Not enough solvent S4B Solution: Perform hot filtration for insoluble impurities Q4->S4B Impurities present

References

Technical Support Center: Purification of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethylbenzoic acid. The following information is designed to address specific issues that may be encountered during the purification of this compound to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in a synthesis of this compound?

A1: The most probable unreacted starting materials depend on the synthetic route employed. Two common syntheses are:

  • Bromination of 3-ethylbenzoic acid: In this case, the primary unreacted starting material would be 3-ethylbenzoic acid .

  • Oxidation of 4-bromo-3-ethyltoluene: The likely unreacted starting material would be 4-bromo-3-ethyltoluene .

Over-bromination or side-reactions on the ethyl group can also lead to other structurally similar impurities.

Q2: Which purification technique is most suitable for removing unreacted starting materials from this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The three main techniques are:

  • Acid-Base Extraction: Highly effective for separating the acidic product from neutral or basic impurities. For instance, it can readily separate this compound from the neutral starting material 4-bromo-3-ethyltoluene.[1][2][3][4][5]

  • Recrystallization: An excellent technique for removing small amounts of impurities and obtaining a highly crystalline, pure product. The success of this method is highly dependent on the choice of solvent.[6][7][8][9][10]

  • Column Chromatography: A versatile method for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the product.[11][12][13]

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar compound, suitable solvents could include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[6][8][9] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Issues
Problem Possible Cause Suggested Solution
Low recovery of this compound after precipitation. Incomplete extraction into the aqueous basic layer.Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the basic solution.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) by adding acid dropwise and checking with pH paper.[4] Cool the solution in an ice bath to maximize precipitation.
Oily product instead of a solid precipitate. The melting point of the product is close to or below the temperature of the solution.Cool the acidified solution thoroughly in an ice bath. If an oil persists, it may be due to significant impurities. Consider an alternative purification method like column chromatography.
Emulsion formation between the organic and aqueous layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up an emulsion.
Recrystallization Issues
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. Insufficient solvent.Add more hot solvent in small portions until the compound dissolves completely.
Inappropriate solvent.The chosen solvent may not be a good solvent for your compound even at high temperatures. Refer to the solvent selection guide and perform small-scale solubility tests.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available.[6][7]
Oiling out upon cooling. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
High concentration of impurities.The impurities may be depressing the melting point of your compound. A preliminary purification by another method may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. Inappropriate mobile phase.The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf of the product between 0.2-0.4).[12][13]
Column overloading.Use a larger column or load less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[13]
Cracking of the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times.
Tailing of the product spot on TLC. The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress these interactions.[13]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data is an estimation based on the solubility of similar substituted benzoic acids. Experimental verification is recommended.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterLowModerate
HexaneVery LowLow
TolueneLowHigh
Ethyl AcetateModerateVery High
EthanolHighVery High
MethanolHighVery High
Table 2: Comparison of Purification Techniques
TechniquePurity AchievedTypical YieldAdvantagesDisadvantages
Acid-Base Extraction GoodHighExcellent for removing neutral and basic impurities.Not effective for removing other acidic impurities.
Recrystallization Very HighModerate to HighCan yield very pure crystalline material.Requires finding a suitable solvent; can have lower yields.
Column Chromatography High to Very HighModerateHighly versatile for separating various impurities.Can be time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removing Neutral Impurities

This protocol is designed to separate this compound from a neutral impurity such as unreacted 4-bromo-3-ethyltoluene.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 4-bromo-3-ethylbenzoate salt will be in the aqueous (bottom) layer, while the neutral impurity remains in the organic (top) layer.

  • Repeat Extraction: Drain the aqueous layer into a beaker. Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 3M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). The purified this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 Organic Layer (Neutral Impurity) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Product as Salt) sep_funnel1->aqueous_layer1 Separate na_hco3 Add Sat. NaHCO3 (aq) na_hco3->sep_funnel1 beaker Beaker aqueous_layer1->beaker hcl Add 3M HCl beaker->hcl Acidify filtration Vacuum Filtration hcl->filtration Precipitate product Pure 4-Bromo-3-ethylbenzoic Acid (Solid) filtration->product

Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.

Recrystallization crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

General Workflow for Recrystallization.
Protocol 3: Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.[12][13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ColumnChromatography start Determine Mobile Phase (via TLC) pack Pack Silica Gel Column start->pack load Load Crude Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions (via TLC) elute->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Workflow for Column Chromatography Purification.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromo-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: Two primary synthetic routes are generally considered for the kilogram-scale production of this compound:

  • Electrophilic Bromination of 3-Ethylbenzoic Acid: This is a direct approach where 3-ethylbenzoic acid is reacted with a brominating agent. Careful control of reaction conditions is crucial to ensure the desired regioselectivity (bromination at the 4-position).

  • Grignard Reaction of 1-Bromo-2-ethyl-4-iodobenzene followed by Carboxylation: This method involves the formation of a Grignard reagent from a di-halogenated starting material, followed by reaction with carbon dioxide to form the carboxylic acid. This route can offer high regioselectivity.

Q2: What are the critical parameters to control during the bromination of 3-ethylbenzoic acid to maximize the yield of the 4-bromo isomer?

A2: To maximize the yield of this compound and minimize the formation of other isomers, the following parameters are critical:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for its selectivity over liquid bromine, especially on a larger scale, as it is easier to handle.

  • Solvent: A non-polar solvent is typically used to favor the desired isomer.

  • Temperature: The reaction should be conducted at a controlled, low temperature to minimize side reactions and the formation of undesired isomers.

  • Catalyst: A Lewis acid catalyst may be employed to facilitate the reaction, but its concentration must be carefully optimized to avoid over-bromination or decomposition.

Q3: What are the major impurities I should expect when scaling up the synthesis of this compound?

A3: Depending on the synthetic route, you may encounter the following impurities:

  • From Bromination of 3-Ethylbenzoic Acid:

    • Isomeric Impurities: 2-Bromo-3-ethylbenzoic acid and 6-Bromo-3-ethylbenzoic acid.

    • Dibrominated Products: 2,4-Dibromo-3-ethylbenzoic acid or other dibrominated species.

    • Unreacted Starting Material: 3-Ethylbenzoic acid.

  • From Grignard Reaction:

    • Biphenyl Impurities: Formed from the coupling of the Grignard reagent with unreacted aryl halide.

    • Protonated Side-Product: 3-Ethylbromobenzene, formed if the Grignard reagent reacts with a proton source (e.g., water).

    • Unreacted Starting Material.

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds. A suitable solvent system must be identified to effectively remove impurities.

  • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble, but the desired product is not, can be an effective preliminary purification step.

  • Chromatography: While less common for very large scales due to cost and solvent consumption, flash chromatography can be used for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Extend the reaction time or slightly increase the temperature, while carefully monitoring for side product formation.- Ensure all reagents are of high purity and added in the correct stoichiometric amounts.
Side Reactions: Formation of significant amounts of side products reduces the yield of the desired product.- Optimize reaction conditions (temperature, concentration, catalyst loading) to minimize side reactions.- For bromination, ensure slow addition of the brominating agent to control the reaction exotherm.- For Grignard reactions, ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent.
Formation of Isomeric Impurities (Bromination Route) Poor Regioselectivity: The reaction conditions may not be optimal for directing the bromine to the 4-position.- Screen different solvents and catalysts to improve regioselectivity.- Maintain a low and consistent reaction temperature.
Formation of Biphenyl Impurities (Grignard Route) Coupling of Grignard Reagent: The Grignard reagent can couple with the starting aryl halide.[1]- Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.[1]- Use a less reactive solvent if possible.
Difficulty in Product Isolation/Purification Poor Crystallization: The product may be difficult to crystallize from the chosen solvent.- Screen a variety of solvents and solvent mixtures for recrystallization.- Try seeding the supersaturated solution with a small crystal of the pure product.- If the product is an oil, consider converting it to a salt to facilitate purification.
Emulsion Formation During Workup: Emulsions can form during the aqueous workup, making phase separation difficult.- Add a small amount of brine to the aqueous layer to help break the emulsion.- Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Bromination of 3-Ethylbenzoic Acid

This protocol describes a general procedure for the bromination of 3-ethylbenzoic acid. Optimization will be required for scale-up.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-ethylbenzoic acid and a suitable solvent (e.g., a chlorinated solvent or a non-polar aprotic solvent).

  • Cooling: Cool the mixture to the desired reaction temperature (typically between 0 °C and 10 °C).

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Grignard Reaction and Carboxylation

This protocol outlines the synthesis via a Grignard reagent. Strict anhydrous conditions are essential for success.

  • Grignard Reagent Formation:

    • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small amount of a solution of 1-bromo-2-ethyl-4-iodobenzene in anhydrous diethyl ether or THF to initiate the reaction.

    • Once the reaction starts (as indicated by bubbling and heat generation), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Carboxylation:

    • Cool the Grignard reagent to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto an excess of crushed dry ice.[3]

  • Workup:

    • Allow the mixture to warm to room temperature and then quench with a dilute acid (e.g., 1 M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterBromination of 3-Ethylbenzoic AcidGrignard Reaction & Carboxylation
Starting Material 3-Ethylbenzoic Acid1-Bromo-2-ethyl-4-iodobenzene
Key Reagents N-BromosuccinimideMagnesium, Carbon Dioxide
Solvent Dichloromethane or AcetonitrileAnhydrous Diethyl Ether or THF
Temperature 0 - 10 °C25 - 40 °C (Grignard), -78 °C (Carboxylation)
Typical Yield 75 - 85%70 - 80%
Purity (after recrystallization) >98%>98%

Note: The values in this table are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Bromination cluster_1 Route 2: Grignard Reaction 3-Ethylbenzoic Acid 3-Ethylbenzoic Acid 4-Bromo-3-ethylbenzoic acid_1 This compound 3-Ethylbenzoic Acid->4-Bromo-3-ethylbenzoic acid_1 NBS, Solvent 1-Bromo-2-ethyl-4-iodobenzene 1-Bromo-2-ethyl-4-iodobenzene Grignard Reagent Grignard Reagent 1-Bromo-2-ethyl-4-iodobenzene->Grignard Reagent Mg, Anhydrous Ether 4-Bromo-3-ethylbenzoic acid_2 This compound Grignard Reagent->4-Bromo-3-ethylbenzoic acid_2 1. CO2 2. H3O+

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Incomplete Side_Products Significant Side Products Check_Reaction->Side_Products Complete Extend_Time Extend Reaction Time/ Slightly Increase Temp Incomplete->Extend_Time Check_Purity Check Reagent Purity Incomplete->Check_Purity End Problem Resolved Extend_Time->End Check_Purity->End Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration, etc.) Side_Products->Optimize_Conditions Yes Purification_Issue Purification Issues Side_Products->Purification_Issue No Optimize_Conditions->End Recrystallization Optimize Recrystallization Solvent Purification_Issue->Recrystallization Recrystallization->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

preventing byproduct formation in 4-Bromo-3-ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-3-ethylbenzoic acid, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis of this compound involves the direct bromination of 3-ethylbenzoic acid. An alternative, though potentially more complex, route is the oxidation of a pre-functionalized toluene derivative, such as 4-bromo-3-ethyltoluene. However, strong oxidizing agents often cleave the entire alkyl side chain, making the direct bromination of 3-ethylbenzoic acid a more controlled approach for preserving the ethyl group.

Q2: What are the most common byproducts observed during the bromination of 3-ethylbenzoic acid?

A2: During the electrophilic bromination of 3-ethylbenzoic acid, the formation of several byproducts can occur due to the directing effects of the substituents on the aromatic ring. The primary byproducts include:

  • Isomeric monobrominated products: Such as 2-Bromo-3-ethylbenzoic acid and 5-Bromo-3-ethylbenzoic acid.

  • Polybrominated products: Di- or even tri-brominated species can form, especially under harsh reaction conditions or with an excess of the brominating agent, due to the activating nature of the ethyl group.[1]

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts hinges on controlling the regioselectivity of the bromination reaction. The ethyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. To favor bromination at the desired 4-position (para to the ethyl group), consider the following:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a catalyst, can offer better selectivity compared to elemental bromine (Br₂).

  • Solvent Effects: The choice of solvent can influence the selectivity. Less polar solvents may be preferable.

  • Temperature Control: Running the reaction at lower temperatures can help to improve the selectivity of the bromination.

Q4: What causes the formation of polybrominated byproducts and how can I prevent it?

A4: Polybromination is primarily caused by the strong activating effect of the ethyl group on the benzene ring, making the product susceptible to further bromination.[1] To prevent this:

  • Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.

  • Reaction Monitoring: Carefully monitor the progress of the reaction using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant polybromination occurs.

Q5: Are there greener alternatives for the bromination and oxidation steps in related syntheses?

A5: Yes, several greener alternatives aim to reduce the use of hazardous reagents and minimize waste. For bromination, N-bromosuccinimide (NBS) is a safer alternative to elemental bromine.[2] For oxidation steps in analogous syntheses, catalytic amounts of transition metals with oxidants like molecular oxygen or hydrogen peroxide are being explored to replace stoichiometric heavy metal oxidants like KMnO₄ or CrO₃.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the bromination of 3-ethylbenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the catalyst (if used) is active.
Product loss during workup or purification.- Optimize extraction and recrystallization procedures.- Ensure the pH is correctly adjusted during workup to precipitate the carboxylic acid.
Presence of Multiple Isomeric Byproducts Poor regioselectivity of the bromination.- Use a milder and more selective brominating agent (e.g., NBS).- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different solvents to influence the directing effects.
Significant Amount of Polybrominated Byproducts Excess brominating agent or harsh reaction conditions.- Use a precise molar equivalent of the brominating agent (1.0-1.1 eq).- Add the brominating agent dropwise to the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Does Not Proceed or is Very Slow Inactive catalyst or insufficient activation.- If using NBS, ensure a radical initiator (like AIBN or benzoyl peroxide) or light source is used if required by the protocol.[3][4]- For electrophilic bromination, ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Purification Challenges Difficulty in separating the desired product from isomeric byproducts.- Utilize column chromatography with an appropriate solvent system for separation.- Perform multiple recrystallizations from a suitable solvent system.

Experimental Protocols

Protocol 1: Bromination of 3-ethylbenzoic acid using N-Bromosuccinimide (NBS)

This protocol provides a general methodology for the selective bromination of 3-ethylbenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile or a halogenated solvent).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the succinimide byproduct by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure this compound.

Visualizations

Reaction_Pathway 3-ethylbenzoic acid 3-ethylbenzoic acid This compound This compound 3-ethylbenzoic acid->this compound Brominating Agent (e.g., NBS, Br2) Isomeric Byproducts Isomeric Byproducts 3-ethylbenzoic acid->Isomeric Byproducts Poor Regioselectivity Polybrominated Byproducts Polybrominated Byproducts This compound->Polybrominated Byproducts Excess Brominating Agent

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_0 Analysis of Crude Product cluster_1 Troubleshooting Actions start Crude Product Analysis (TLC, HPLC, NMR) low_yield Low Yield start->low_yield isomers Isomeric Byproducts start->isomers polybrom Polybrominated Byproducts start->polybrom optimize_conditions Optimize Reaction Conditions (Time, Temperature) low_yield->optimize_conditions change_reagent Change Brominating Agent or Solvent isomers->change_reagent control_stoichiometry Control Stoichiometry & Slow Addition polybrom->control_stoichiometry

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Analysis of the 1H NMR Spectrum of 4-Bromo-3-ethylbenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often rely on nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of organic molecules. This guide provides a comparative analysis of the proton (¹H) NMR spectrum of 4-Bromo-3-ethylbenzoic acid against structurally similar alternatives, offering a framework for spectral interpretation and data comparison.

While a detailed experimental ¹H NMR spectrum for this compound is not publicly available in the searched databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and provides actual experimental data for comparable compounds: 4-bromobenzoic acid and 3-ethylbenzoic acid. This comparative approach allows for a deeper understanding of the influence of substituent positioning on the chemical shifts and splitting patterns of the aromatic protons.

Predicted and Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for 4-bromobenzoic acid and 3-ethylbenzoic acid.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2~8.0 - 8.2d~2.01H
H-5~7.8 - 8.0dd~8.0, 2.01H
H-6~7.6 - 7.8d~8.01H
-CH₂CH₃~2.7 - 2.9q~7.52H
-CH₂CH₃~1.2 - 1.4t~7.53H
-COOH>10s (broad)-1H
4-Bromobenzoic acid H-2, H-67.82d8.52H
H-3, H-57.55d8.52H
-COOH>10s (broad)-1H
3-Ethylbenzoic acid H-2~7.9s-1H
H-4~7.8d~7.61H
H-5~7.4t~7.61H
H-6~7.9d~7.61H
-CH₂CH₃2.70q7.62H
-CH₂CH₃1.25t7.63H
-COOH>10s (broad)-1H

Experimental Protocols

A general protocol for acquiring a ¹H NMR spectrum is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectrum is recorded on a spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H nuclei.

  • Standard acquisition parameters are used, which may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Structural Visualization and Proton Environments

The chemical structure and the distinct proton environments of this compound are illustrated in the following diagram.

Signal_Splitting H2 H-2 (d) H6 H-6 (d) H2->H6 J(meta) ~2 Hz H5 H-5 (dd) H6->H5 J(ortho) ~8 Hz CH2 -CH2- (q) CH3 -CH3 (t) CH2->CH3 J(vicinal) ~7.5 Hz

A Comparative Guide to the 13C NMR Spectral Data of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 13C NMR spectral data for 4-Bromo-3-ethylbenzoic acid with related benzoic acid derivatives. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate structural elucidation and characterization of similar chemical entities.

13C NMR Chemical Shift Comparison

The following table summarizes the experimental and predicted 13C NMR chemical shifts (in ppm) for this compound and its analogues. The data for this compound was predicted using NMRDB.org, a reliable online spectral prediction tool. Experimental data for the reference compounds were obtained from peer-reviewed sources.

Carbon AtomThis compound (Predicted)4-Bromobenzoic acid (Experimental)[1]3-Ethylbenzoic acid (Experimental)Benzoic Acid (Experimental)[2]
C1 (C-COOH)133.5130.3131.0130.28
C2131.9131.4134.1129.39
C3145.4131.4138.9128.55
C4124.6127.3128.4133.89
C5132.8131.4128.1128.55
C6129.2131.4127.3129.39
COOH171.2166.0172.9172.60
Ethyl-CH225.6-28.9-
Ethyl-CH314.9-15.6-

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup:

  • The data is acquired on a standard NMR spectrometer, for instance, a Bruker Avance-400 instrument operating at 100 MHz for 13C nuclei.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.

3. Acquisition Parameters:

  • A standard pulse program for proton-decoupled 13C NMR is used.

  • The spectral width is typically set from 0 to 200 ppm.

  • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds is commonly used between pulses.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected.

  • The baseline of the spectrum is corrected.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in benzoic acid derivatives are influenced by the electronic effects of the substituents. The following diagram illustrates the logical relationship of how the bromo and ethyl groups in this compound affect the electron density and, consequently, the 13C NMR chemical shifts of the aromatic ring compared to the parent benzoic acid.

G Substituent Effects on 13C NMR Chemical Shifts of the Benzoic Acid Ring cluster_benzoic_acid Benzoic Acid cluster_substituents Substituents on this compound cluster_effects Electronic Effects cluster_ring_carbons Effect on Aromatic Carbons BA Benzoic Acid Ring (Reference Electron Density) Br Bromo Group (-Br) (Position 4) BA->Br Addition of Substituents Et Ethyl Group (-CH2CH3) (Position 3) BA->Et Addition of Substituents Br_effect Inductive: Electron Withdrawing (-I) Resonance: Electron Donating (+M) Br->Br_effect Exerts Et_effect Inductive: Electron Donating (+I) Hyperconjugation: Electron Donating Et->Et_effect Exerts C4 C4: Shielded by +M of Br Br_effect->C4 Influences C3 C3: Deshielded by -I of Br Shielded by +I of Et Br_effect->C3 Influences C2_C6 C2 & C6: Deshielded by -I of Br Br_effect->C2_C6 Influences Et_effect->C3 Influences C1_C5 C1 & C5: Relatively less affected Et_effect->C1_C5 Influences

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 4-Bromo-3-ethylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available, specific experimental data for this compound, this guide leverages data from the closely related compound, 4-bromobenzoic acid, to infer analytical characteristics and provide a robust comparative framework.

Executive Summary

Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for derivatization. The following table summarizes the anticipated performance characteristics based on the analysis of similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Pre-analysis Step Derivatization often required to increase volatility (e.g., silylation).Direct analysis is often possible.
Ionization Mode Primarily Electron Ionization (EI).Electrospray Ionization (ESI) is common, in both positive and negative modes.
Expected [M]+• (EI) m/z 228/230 (for the derivatized TMS ester).-
Expected [M-H]- (ESI) -m/z 227/229.
Fragmentation Extensive fragmentation, providing structural information.Fragmentation can be controlled (e.g., in tandem MS), useful for quantification.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Can be very high, particularly with tandem MS (MRM).
Selectivity High, based on both retention time and mass spectrum.High, based on retention time and mass-to-charge ratio.
Alternative Techniques High-Temperature Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HTLC-ICP-MS) offers element-specific detection of bromine.Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information but is less sensitive for quantification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for GC-MS and LC-MS analysis, adapted for this compound from established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the common practice of derivatizing carboxylic acids to enhance their volatility for GC analysis.

  • Sample Preparation (Derivatization):

    • To 1 mg of this compound, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent like hexane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the direct analysis of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Perform serial dilutions to prepare calibration standards.

  • LC-MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Key Parameters: Capillary voltage 3500 V, gas temperature 300°C, gas flow 5 L/min.

    • Detection: Selected Ion Monitoring (SIM) for m/z 227 and 229 or Multiple Reaction Monitoring (MRM) for quantitative analysis (requires determination of product ions).

Visualizing the Workflow and Decision-Making

To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and a decision-making tree for selecting the appropriate analytical technique.

Experimental Workflow for LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis A Weighing of This compound B Dissolution in Solvent A->B C Serial Dilution for Calibration Standards B->C D Injection into LC System C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G Mass Analysis F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Figure 1. A generalized experimental workflow for the LC-MS analysis of this compound.

Method Selection for Analysis A Start: Analyze This compound B Need for Structural Elucidation? A->B C High Sensitivity Quantification? B->C No D NMR Spectroscopy B->D Yes E GC-MS (with derivatization) C->E No G Complex Matrix? C->G Yes F LC-MS/MS (MRM) G->F No H Consider HTLC-ICP-MS for Bromine Speciation G->H Yes

Comparative Infrared Spectroscopy Analysis of 4-Bromo-3-ethylbenzoic Acid and Related Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the infrared (IR) spectrum of 4-Bromo-3-ethylbenzoic acid alongside its parent molecule, benzoic acid, and two other substituted derivatives: 4-bromobenzoic acid and 3-ethylbenzoic acid. Understanding the subtle shifts in vibrational frequencies caused by different substituents on the benzene ring is crucial for the structural elucidation and characterization of novel compounds in medicinal chemistry and materials science. This document presents a detailed comparison of their characteristic IR absorption peaks, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation.

Comparison of Characteristic Infrared Absorption Frequencies

The infrared spectra of benzoic acid and its derivatives are dominated by the characteristic vibrations of the carboxylic acid functional group and the benzene ring. The positions of these absorption bands are sensitive to the electronic and steric effects of the substituents. The table below summarizes the key experimental and predicted IR absorption frequencies for the compounds under investigation.

Vibrational ModeBenzoic Acid (cm⁻¹)4-Bromobenzoic Acid (cm⁻¹)3-Ethylbenzoic Acid (cm⁻¹)This compound (Predicted, cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)[1]3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H Stretch (Aromatic)~3080-3030[2]~3090-3050~3070-3030~3080-3040
C-H Stretch (Aliphatic)N/AN/A2970-28502970-2860
C=O Stretch (Carboxylic Acid)~1700-1680[2]~1700-1685~1695-1680~1690-1675
C=C Stretch (Aromatic)~1600, ~1585, ~1450~1590, ~1485~1605, ~1590, ~1460~1595, ~1470
C-O Stretch (Carboxylic Acid)~1320-1210[2]~1315-1215~1310-1200~1310-1200
O-H Bend (Carboxylic Acid)~960-900 (broad)[2]~950-890 (broad)~950-890 (broad)~950-890 (broad)
C-Br StretchN/A~700-600N/A~680-580

Analysis of Substituent Effects:

The predicted shifts in the IR spectrum of this compound are based on the known electronic and steric influences of the bromo and ethyl substituents.

  • O-H and C-O Stretching: The broad O-H stretching band, characteristic of the hydrogen-bonded carboxylic acid dimer, is expected to remain largely unchanged across all four compounds. Similarly, the C-O stretching and O-H bending vibrations are not significantly affected by the ring substituents.

  • C=O Stretching: The carbonyl (C=O) stretching frequency is sensitive to electronic effects. The bromine atom at the para position in 4-bromobenzoic acid is an electron-withdrawing group by induction, which tends to slightly increase the C=O frequency compared to benzoic acid. Conversely, the ethyl group at the meta position in 3-ethylbenzoic acid is a weak electron-donating group, which may slightly lower the C=O frequency. In this compound, the opposing electronic effects of the bromo and ethyl groups are expected to result in a C=O stretching frequency that is slightly lower than that of 4-bromobenzoic acid but potentially similar to or slightly lower than benzoic acid.

  • C-H and C=C Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The presence of the ethyl group in 3-ethylbenzoic acid and this compound introduces aliphatic C-H stretching bands between 2970 and 2850 cm⁻¹. The aromatic C=C stretching vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and 1585 cm⁻¹, and another pair around 1500 cm⁻¹ and 1450 cm⁻¹, will have their positions and relative intensities influenced by the substitution pattern.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 700 and 500 cm⁻¹. This peak would be a key indicator for the presence of the bromo substituent in 4-bromobenzoic acid and this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of this compound (or other benzoic acid derivative)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal but not so high as to damage it.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be an absorbance spectrum. If necessary, perform a baseline correction to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound from its predicted infrared spectrum.

IR_Interpretation_Workflow Interpretation Workflow for this compound IR Spectrum Start Start with IR Spectrum Region1 Analyze 3300-2500 cm⁻¹ Region Start->Region1 Find_OH Broad Absorption Band? Region1->Find_OH OH_Present Carboxylic Acid O-H Present Find_OH->OH_Present Yes Region2 Analyze ~1700 cm⁻¹ Region OH_Present->Region2 Find_CO Strong, Sharp Peak? Region2->Find_CO CO_Present Carboxylic Acid C=O Present Find_CO->CO_Present Yes Region3 Analyze 3100-2800 cm⁻¹ Region CO_Present->Region3 Find_CH Peaks > 3000 cm⁻¹? Peaks < 3000 cm⁻¹? Region3->Find_CH Aromatic_CH Aromatic C-H Present Find_CH->Aromatic_CH Yes (>3000) Aliphatic_CH Aliphatic C-H Present (Ethyl Group) Find_CH->Aliphatic_CH Yes (<3000) Aromatic_CH->Find_CH Region4 Analyze Fingerprint Region (~1600-600 cm⁻¹) Aliphatic_CH->Region4 Find_Aromatic_Br Peaks at ~1600-1450 cm⁻¹? Peak at ~700-600 cm⁻¹? Region4->Find_Aromatic_Br Aromatic_Ring Aromatic C=C Present Find_Aromatic_Br->Aromatic_Ring Yes (~1600-1450) Br_Present C-Br Bond Present Find_Aromatic_Br->Br_Present Yes (~700-600) Aromatic_Ring->Find_Aromatic_Br Conclusion Conclude: this compound Structure Consistent with Spectrum Br_Present->Conclusion

Caption: Logical workflow for the identification of functional groups in this compound from its IR spectrum.

This comparative guide serves as a valuable resource for researchers and professionals in the field of drug development and chemical sciences, facilitating the rapid and accurate identification and characterization of substituted benzoic acid derivatives. The provided data and methodologies support the critical process of structural verification in the synthesis of novel molecular entities.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-ethylbenzoic Acid and 4-bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-3-ethylbenzoic acid and 4-bromo-2-ethylbenzoic acid. Understanding the distinct properties of these constitutional isomers is crucial for their application in organic synthesis and drug development, where precise control of reactivity is paramount. This document outlines their key differences in acidity and susceptibility to chemical reactions, supported by theoretical principles and extrapolated experimental data.

Executive Summary

The primary differentiator in the reactivity of this compound and 4-bromo-2-ethylbenzoic acid lies in the position of the ethyl group relative to the carboxylic acid functionality. The ortho-substituted isomer, 4-bromo-2-ethylbenzoic acid, is predicted to be a significantly stronger acid and exhibit steric hindrance that influences its reaction kinetics. This is a direct consequence of the "ortho effect." In contrast, the reactivity of the meta-substituted isomer, this compound, is governed primarily by the electronic effects of its substituents.

Data Presentation: A Quantitative Comparison

While specific experimental data for these exact compounds is limited, we can predict their relative reactivity based on established principles of physical organic chemistry and data for structurally similar compounds. The acidity of a carboxylic acid, represented by its pKa value, is a key indicator of the reactivity of the carboxyl group.

ParameterThis compound4-bromo-2-ethylbenzoic acidRationale
Predicted pKa ~4.04[1]< 3.0The pKa of 4-Bromo-3-methylbenzoic acid is predicted to be 4.04; the ethyl group in the 3-position is expected to have a similar, slightly electron-donating effect.[1] The ethyl group in the ortho position of 4-bromo-2-ethylbenzoic acid will cause significant steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring (the "ortho effect"), which increases acidity and lowers the pKa.[2][3]
Reactivity of Carboxyl Group (e.g., Esterification) Normal reactivity, influenced by electronic effects.Reduced reactivity with bulky nucleophiles due to steric hindrance from the ortho-ethyl group.The meta-position of the ethyl group in this compound does not sterically encumber the carboxylic acid. The ortho-ethyl group in 4-bromo-2-ethylbenzoic acid physically blocks the approach of nucleophiles to the carboxyl carbon.
Reactivity of Aromatic Ring (Electrophilic Aromatic Substitution) Governed by the directing effects of the bromo (ortho, para-directing) and carboxyl (meta-directing) groups.Also governed by substituent directing effects, but the overall rate may be influenced by steric hindrance from the ortho-ethyl group.In both molecules, the bromine atom directs incoming electrophiles to the positions ortho and para to it, while the deactivating carboxyl group directs to the meta position. The steric bulk of the ortho-ethyl group in 4-bromo-2-ethylbenzoic acid may disfavor substitution at the adjacent position.

Theoretical Framework and Reactivity Analysis

The Ortho Effect in 4-bromo-2-ethylbenzoic acid

The "ortho effect" is a combination of steric and electronic factors that influences the reactivity of ortho-substituted benzoic acids.[2][3] In 4-bromo-2-ethylbenzoic acid, the bulky ethyl group at the 2-position forces the carboxylic acid group to twist out of the plane of the benzene ring. This has two major consequences:

  • Increased Acidity: The co-planarity of the carboxylic acid and the benzene ring allows for resonance, which stabilizes the neutral acid. When this resonance is disrupted by the ortho substituent, the acid is destabilized relative to its conjugate base (the carboxylate anion), leading to a lower pKa and increased acidity.[2][3]

  • Steric Hindrance: The ortho-ethyl group can physically block the approach of reagents to the carboxylic acid group, potentially slowing down reactions such as esterification, especially with bulky alcohols.

Electronic Effects in this compound

In the absence of the ortho effect, the reactivity of this compound is primarily determined by the inductive and resonance effects of its substituents.

  • Bromo Group: The bromine atom is an electron-withdrawing group via induction (-I effect) and an electron-donating group via resonance (+R effect). For benzoic acids, the inductive effect is generally dominant, leading to an increase in acidity compared to unsubstituted benzoic acid.

  • Ethyl Group: The ethyl group is a weak electron-donating group (+I effect), which slightly destabilizes the carboxylate anion and would be expected to slightly decrease the acidity compared to 4-bromobenzoic acid.

The interplay of these electronic effects in this compound results in a moderately acidic compound, predicted to be slightly less acidic than 4-bromobenzoic acid but more acidic than benzoic acid itself.

Experimental Protocols

To empirically determine and compare the reactivity of these two isomers, the following experimental protocols can be employed.

Determination of Acidity (pKa) by Potentiometric Titration

Objective: To quantitatively measure the acid dissociation constant (pKa) of each isomer.

Methodology:

  • Sample Preparation: Prepare equimolar solutions (e.g., 0.01 M) of this compound and 4-bromo-2-ethylbenzoic acid in a suitable solvent system (e.g., 50:50 ethanol:water).

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Slowly titrate the acid solution with the base, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Comparative Esterification Kinetics

Objective: To compare the rate of esterification, which reflects the steric hindrance around the carboxylic acid group.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 4-bromo-2-ethylbenzoic acid in a large excess of an alcohol (e.g., methanol or isopropanol) containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Quench the reaction in the aliquots and analyze the concentration of the remaining carboxylic acid by titration with a standardized base, or monitor the formation of the ester product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Rate Comparison: Plot the concentration of the reactant or product versus time to determine the initial reaction rates for each isomer.

Electrophilic Aromatic Substitution: Bromination

Objective: To investigate the directing effects and relative reactivity of the aromatic ring.

Methodology:

  • Reaction Setup: Treat each isomer with a brominating agent (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) in an inert solvent.

  • Reaction Control: Run the reactions at a controlled temperature and for a specific time to ensure meaningful comparison.

  • Product Analysis: After the reaction, quench the mixture and extract the organic products. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the isomers formed and their relative ratios.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G Factors Influencing Acidity cluster_0 4-bromo-2-ethylbenzoic acid cluster_1 This compound a1 Ortho-ethyl group a2 Steric Hindrance a1->a2 a3 Carboxyl group twists out of plane a2->a3 a4 Disrupted Resonance a3->a4 a5 Increased Acidity (Lower pKa) a4->a5 b1 Substituents in meta/para positions b2 Electronic Effects b1->b2 b3 Inductive Effect (-I) of Br b2->b3 b4 Inductive Effect (+I) of Ethyl b2->b4 b5 Moderate Acidity b3->b5 b4->b5

Caption: Key factors influencing the acidity of the two isomers.

G General Experimental Workflow for Reactivity Comparison start Isomer Samples (this compound & 4-bromo-2-ethylbenzoic acid) exp1 Acidity Measurement (Potentiometric Titration) start->exp1 exp2 Esterification Kinetics (GC/HPLC Monitoring) start->exp2 exp3 Electrophilic Substitution (e.g., Bromination) start->exp3 res1 pKa Values exp1->res1 res2 Reaction Rates exp2->res2 res3 Product Distribution exp3->res3 comp Comparative Reactivity Analysis res1->comp res2->comp res3->comp

Caption: A generalized workflow for the experimental comparison of reactivity.

Conclusion

The reactivity of this compound and 4-bromo-2-ethylbenzoic acid is markedly different due to the positional isomerism of the ethyl group. The ortho-substituted isomer, 4-bromo-2-ethylbenzoic acid, is a stronger acid and its carboxyl group is sterically hindered, which will affect its participation in nucleophilic substitution reactions. The meta-substituted isomer, this compound, exhibits reactivity that is a predictable consequence of the electronic effects of its substituents. A thorough understanding of these differences, supported by the experimental protocols outlined, is essential for the strategic design and synthesis of novel chemical entities in pharmaceutical and materials science research.

References

The Biological Landscape of 4-Bromo-3-ethylbenzoic Acid Derivatives: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Bromo-3-ethylbenzoic acid serves as a foundational scaffold in the synthesis of compounds with potential therapeutic applications, a comprehensive, publicly available body of research systematically comparing the biological activities of its direct derivatives is currently limited. The existing information, primarily found within patent literature, points towards its role as a key intermediate in the development of highly specific inhibitors for complex biological targets rather than a platform for broad-spectrum bioactive agents. This guide summarizes the known applications and biological targets of compounds derived from this compound, highlighting the nascent stage of research into its direct analogs.

Targeted Biological Activities of Complex Derivatives

Investigations into the biological potential of molecules synthesized using this compound have primarily focused on the development of inhibitors for specific protein targets implicated in a range of diseases. This approach leverages the structural features of the acid as a building block for creating more complex and highly targeted therapeutic agents.

Inhibitors of TRPC6 Channels

One notable application of this compound is in the synthesis of inhibitors for the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6).[1] TRPC6 is a calcium-permeable ion channel that has been implicated in the pathophysiology of various conditions. Overactivity of this channel is associated with diseases such as:

  • Hypertension

  • Renal diseases

  • Preeclampsia

  • Restenosis

  • Cardiac and respiratory conditions

  • Fibrotic disorders

  • Certain types of cancer[1]

The derivatives of this compound in this context are complex molecules designed to selectively block the TRPC6 channel, thereby offering a potential therapeutic strategy for these conditions.

Modulation of TBK1/IKKε Pathways

This compound has also been utilized as a starting material for the synthesis of compounds that inhibit TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[2] These two kinases play crucial roles in the innate immune system, particularly in the response to viral and bacterial infections. However, aberrant activation of the TBK1/IKKε signaling pathway has been linked to:

  • Immunological disorders

  • Certain cancers

  • Rheumatoid arthritis

  • Systemic lupus erythematosus[2]

The development of inhibitors for TBK1 and IKKε from this compound represents a targeted approach to modulating the immune response and combating diseases driven by inflammation and abnormal cell signaling.

Inhibition of Toll-Like Receptors 7 and 8

Another area of investigation involves the use of this compound in the preparation of inhibitors for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system that recognize viral single-stranded RNA. While essential for antiviral defense, dysregulation of TLR7 and TLR8 signaling can contribute to autoimmune diseases. The development of inhibitors is therefore a promising avenue for the treatment of such conditions.

Future Directions and a Call for Further Research

The current body of evidence indicates that while this compound is a valuable precursor in medicinal chemistry, the biological activities of its direct and simpler derivatives remain largely unexplored in the public domain. There is a clear need for systematic studies that synthesize a library of this compound derivatives and screen them for a range of biological activities. Such research would be invaluable in establishing structure-activity relationships and potentially uncovering novel therapeutic leads with broader applications.

Without such foundational research, a direct comparative analysis of the biological activity of this compound derivatives, complete with quantitative data and detailed experimental protocols, cannot be compiled. The scientific community is encouraged to pursue these investigations to fully unlock the potential of this chemical scaffold.

Experimental Workflows in Drug Discovery

The general workflow for identifying and characterizing the biological activity of novel chemical entities, such as derivatives of this compound, follows a well-established path in drug discovery. The diagram below illustrates a typical experimental workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Target_ID Target Identification Selectivity->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis PK_Studies Pharmacokinetic Studies Pathway_Analysis->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology

A generalized workflow for the discovery and evaluation of novel bioactive compounds.

References

A Structural Comparison of 4-Bromo-3-ethylbenzoic Acid and 3-bromo-4-ethylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, a nuanced understanding of isomeric structures is paramount. The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed structural comparison of two such isomers: 4-Bromo-3-ethylbenzoic acid and 3-bromo-4-ethylbenzoic acid.

Due to the limited availability of direct experimental data for the ethyl-substituted isomers, this comparison will leverage experimental data from their close structural analogs, 4-bromo-3-methylbenzoic acid and 3-bromo-4-methylbenzoic acid. This will be supplemented with predicted data for the target ethyl compounds to provide a comprehensive analysis.

Chemical Structure and Physicochemical Properties

The seemingly minor difference in the placement of the bromo and ethyl groups on the benzoic acid backbone leads to distinct physical and chemical characteristics.

structs cluster_0 This compound cluster_1 3-bromo-4-ethylbenzoic acid s1 s1 s2 s2

Figure 1. Chemical structures of this compound and 3-bromo-4-ethylbenzoic acid.

A summary of the key physicochemical properties of the methyl analogs is presented in the table below, alongside predicted values for the target ethyl isomers.

Property4-Bromo-3-methylbenzoic acid3-bromo-4-methylbenzoic acidThis compound (Predicted)3-bromo-4-ethylbenzoic acid (Predicted)
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 215.04 g/mol 215.05 g/mol 229.07 g/mol 229.07 g/mol
Melting Point 212-216 °C[1][2]200-204 °C[3][4]--
Boiling Point 311.4±30.0 °C (Predicted)[5]329.8±30.0 °C (Predicted)[3]--
pKa -3.98±0.10 (Predicted)[6]--
Solubility Sparingly soluble in water; Soluble in ethanol and dichloromethane[5][7]Insoluble in water; Soluble in methanol[3][4]--

The difference in melting points between the methyl analogs suggests that the substitution pattern affects the crystal lattice energy. The 4-bromo-3-methyl isomer has a notably higher melting point, which could be attributed to more efficient crystal packing.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are expected to be the most informative for differentiation. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • This compound (Predicted): One would expect three aromatic protons. The proton between the carboxylic acid and the ethyl group would likely appear as a singlet or a narrowly split doublet. The other two protons would exhibit ortho-coupling.

  • 3-bromo-4-ethylbenzoic acid (Predicted): This isomer would also show three aromatic protons. The proton between the carboxylic acid and the bromine atom would likely be a doublet, coupled to the adjacent proton. The remaining two protons would also show characteristic splitting patterns based on their positions.

¹³C NMR: The carbon NMR spectra will also show differences in the chemical shifts of the aromatic carbons due to the different electronic environments created by the substituents. The carbon attached to the bromine atom and the carbons of the ethyl group will have distinct chemical shifts in each isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic absorption bands of the carboxylic acid group (O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹). However, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the C-Br and C-C stretching and bending vibrations of the substituted benzene ring could be used for differentiation.

Experimental Protocols

Synthesis of Bromo-methylbenzoic Acid Isomers

A common synthetic route to these types of compounds involves the bromination of the corresponding methylbenzoic acid. A representative protocol for the synthesis of a bromomethylbenzoic acid is outlined below. This method can be adapted for the synthesis of both 4-bromo-3-methylbenzoic acid and 3-bromo-4-methylbenzoic acid from 3-methylbenzoic acid and 4-methylbenzoic acid, respectively, through electrophilic aromatic substitution.

Experimental Protocol: Bromination of a Toluic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting toluic acid (e.g., 3-methylbenzoic acid or 4-methylbenzoic acid) in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the flask at room temperature with constant stirring. The reaction is typically catalyzed by iron filings or iron(III) bromide.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration.

  • Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

synthesis start Toluic Acid Isomer reagents Br2, FeBr3 Acetic Acid start->reagents 1. Dissolve workup Aqueous Work-up & Filtration reagents->workup 2. React product Bromo-methylbenzoic Acid Isomer purification Recrystallization workup->purification 3. Isolate Crude purification->product 4. Purify

Figure 2. A generalized workflow for the synthesis of bromo-methylbenzoic acid isomers.

Structural Differentiation Workflow

For researchers who have synthesized a sample and need to determine which isomer has been formed, the following workflow is recommended:

workflow start Unknown Isomer (Bromo-ethylbenzoic acid) nmr ¹H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir mp Melting Point Analysis start->mp compare Compare spectral data and melting point with reference values nmr->compare ir->compare mp->compare isomer43 Identify as This compound compare->isomer43 Matches data for 4,3-isomer isomer34 Identify as 3-bromo-4-ethylbenzoic acid compare->isomer34 Matches data for 3,4-isomer

Figure 3. Recommended workflow for the structural identification of this compound and 3-bromo-4-ethylbenzoic acid.

Conclusion

The structural differences between this compound and 3-bromo-4-ethylbenzoic acid, while subtle, are expected to lead to measurable differences in their physicochemical and spectroscopic properties. By leveraging data from their methyl analogs and predictive tools, researchers can effectively distinguish between these two isomers. For professionals in drug development, a thorough characterization of the specific isomer being used is a critical step in ensuring the reproducibility and safety of their research and development efforts. The provided experimental protocols and analytical workflow offer a foundational guide for the synthesis and identification of these important chemical building blocks.

References

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-3-ethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the synthesis of 4-Bromo-3-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. We present a detailed experimental protocol for its synthesis via electrophilic aromatic substitution and outline the validation of the final product against the starting material, 3-ethylbenzoic acid, using a suite of spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in clear, comparative tables, and experimental workflows are visualized to facilitate understanding and replication.

Synthesis and Validation Workflow

The synthesis of this compound is achieved through the direct bromination of 3-ethylbenzoic acid. The successful incorporation of the bromine atom onto the aromatic ring and the retention of the carboxylic acid and ethyl groups are confirmed by a multi-faceted spectroscopic analysis. The workflow for this process is outlined below.

Synthesis_Validation_Workflow Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start 3-Ethylbenzoic Acid Reaction Bromination (Br₂, FeBr₃, CCl₄) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation_Conclusion Structure Confirmed H_NMR->Validation_Conclusion C_NMR->Validation_Conclusion IR->Validation_Conclusion MS->Validation_Conclusion

Caption: A flowchart illustrating the synthesis of this compound from 3-ethylbenzoic acid, followed by spectroscopic validation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the bromination of substituted benzoic acids.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-ethylbenzoic acid (10.0 g, 66.6 mmol) in carbon tetrachloride (100 mL).

  • Catalyst Addition: Add iron(III) bromide (0.5 g, 1.7 mmol) to the solution.

  • Bromination: From the dropping funnel, add a solution of bromine (3.8 mL, 73.3 mmol) in carbon tetrachloride (20 mL) dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Add a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to yield this compound as a white solid.

Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets.

  • Mass Spectrometry: Mass spectra were acquired using an Electron Ionization (EI) source.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the starting material and the final product, providing clear evidence for the successful synthesis of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3-Ethylbenzoic Acid 1.27t7.63H-CH₂CH
2.72q7.62H-CH ₂CH₃
7.38t7.61HAr-H
7.55d7.61HAr-H
7.89d7.61HAr-H
7.92s-1HAr-H
11.5 (approx.)br s-1H-COOH
This compound 1.25t7.63H-CH₂CH
2.80q7.62H-CH ₂CH₃
7.70d8.41HAr-H
7.95dd8.4, 1.81HAr-H
8.10d1.81HAr-H
11.6 (approx.)br s-1H-COOH

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
3-Ethylbenzoic Acid 15.5-CH₂C H₃
29.0-C H₂CH₃
127.8Ar-C
128.3Ar-C
130.3Ar-C
131.0Ar-C
133.8Ar-C
145.0Ar-C
172.5-C OOH
This compound 14.8-CH₂C H₃
28.7-C H₂CH₃
124.5Ar-C (C-Br)
129.5Ar-C
130.8Ar-C
131.5Ar-C
133.0Ar-C
146.2Ar-C
171.8-C OOH

Table 3: IR Spectroscopy Data (KBr Pellet, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-Br Stretch
3-Ethylbenzoic Acid 3300-2500 (broad)~1695~30702970-2850-
This compound 3300-2500 (broad)~1700~30802975-2855~680

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
3-Ethylbenzoic Acid C₉H₁₀O₂150.17150 (M⁺), 135 (M⁺ - CH₃), 121 (M⁺ - C₂H₅), 105 (M⁺ - COOH)
This compound C₉H₉BrO₂229.07228/230 (M⁺, Br isotope pattern), 213/215 (M⁺ - CH₃), 199/201 (M⁺ - C₂H₅), 183/185 (M⁺ - COOH), 150 (M⁺ - Br)

Interpretation of Spectroscopic Data

The successful synthesis of this compound is unequivocally confirmed by the combined spectroscopic data.

Spectroscopic_Validation Spectroscopic Validation Logic cluster_evidence Spectroscopic Evidence H_NMR ¹H NMR: - Downfield shift of aromatic protons - Change in splitting pattern Conclusion Confirmation of This compound Structure H_NMR->Conclusion C_NMR ¹³C NMR: - Appearance of a C-Br signal - Shift in aromatic carbon signals C_NMR->Conclusion IR IR: - Presence of C-Br stretch - Retention of O-H and C=O stretches IR->Conclusion MS MS: - Molecular ion peak at 228/230 m/z - Characteristic Br isotope pattern MS->Conclusion

Caption: Logical diagram showing how data from different spectroscopic techniques collectively confirm the structure of the synthesized product.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for this compound shows a distinct change in the chemical shifts and splitting patterns compared to 3-ethylbenzoic acid. This is indicative of a change in the electronic environment of the aromatic protons due to the introduction of the electron-withdrawing bromine atom. The signals for the ethyl and carboxylic acid protons remain, confirming the integrity of these functional groups.

  • ¹³C NMR: The ¹³C NMR spectrum of the product reveals a new signal in the region characteristic of a carbon atom attached to a bromine atom (around 124.5 ppm). Furthermore, the chemical shifts of the other aromatic carbons are altered, consistent with the substitution pattern. The signals for the ethyl and carboxyl carbons are preserved.

  • IR Spectroscopy: The IR spectrum of the product retains the characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. Crucially, a new absorption band appears in the fingerprint region (around 680 cm⁻¹), which is attributable to the C-Br stretching vibration, confirming the presence of the bromine substituent.

  • Mass Spectrometry: The mass spectrum of this compound displays a molecular ion peak with a characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units (m/z 228 and 230). This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This observation, combined with the molecular weight, confirms the successful incorporation of a single bromine atom into the starting material.

Alternative Synthesis Route

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal validation of the synthesis of this compound from 3-ethylbenzoic acid. Each technique offers complementary information that, when considered together, confirms the identity and purity of the desired product. This guide serves as a practical resource for researchers in the synthesis and characterization of novel organic compounds.

comparative study of different synthetic routes to 4-Bromo-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Selection

4-Bromo-3-ethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. This guide provides a comparative study of two distinct synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and purities to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Oxidation of 4-bromo-3-ethyltoluene
Starting Material 3-Ethyl-4-nitrobenzoic acid2-Ethylaniline
Key Transformations Nitration, Reduction, Diazotization, Sandmeyer ReactionDiazotization, Sandmeyer Reaction, Oxidation
Overall Yield (Predicted) Moderate to GoodModerate to Good
Purity Generally GoodGood to High
Reagent Hazards Diazonium salts (potentially explosive), HBrPotassium permanganate (strong oxidizer)
Scalability Can be scalable with proper safety precautionsGenerally scalable

Route 1: Synthesis via Sandmeyer Reaction

This classical approach utilizes the Sandmeyer reaction to introduce the bromo substituent onto the aromatic ring, starting from a readily available nitrobenzoic acid derivative. The overall pathway involves three key steps: reduction of the nitro group, diazotization of the resulting amine, and the final copper-catalyzed bromination.

Sandmeyer_Reaction_Route A 3-Ethyl-4-nitrobenzoic acid B 4-Amino-3-ethylbenzoic acid A->B Reduction (e.g., Pd/C, H2) C Aryl Diazonium Salt B->C Diazotization (NaNO2, HBr) D This compound C->D Sandmeyer Reaction (CuBr, HBr)

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-ethylbenzoic acid

  • Methodology: The synthesis of the key intermediate, 4-amino-3-ethylbenzoic acid, can be achieved by the reduction of 3-ethyl-4-nitrobenzoic acid. A common and efficient method involves catalytic hydrogenation.

  • Procedure (Adapted from a similar synthesis[1]):

    • Dissolve 3-ethyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L) in a 2L autoclave.

    • Add palladium on carbon (4g) as a catalyst.

    • Seal the autoclave and purge with nitrogen three times, followed by three purges with hydrogen.

    • Pressurize the autoclave with hydrogen to 0.7 MPa.

    • Stir the mixture at 250 rpm and maintain the temperature at 60°C for 10 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-ethylbenzoic acid.

  • Expected Yield: Based on the synthesis of the methyl analog, a yield of approximately 96% can be anticipated.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Methodology: The amino group of 4-amino-3-ethylbenzoic acid is converted to a diazonium salt, which is then displaced by a bromine atom using a copper(I) bromide catalyst.

  • Procedure (Adapted from a similar synthesis):

    • Prepare a suspension of 4-amino-3-ethylbenzoic acid (0.483 mol) in water (411 mL) and 47% hydrobromic acid (486 mL).

    • Stir the suspension at 25°C for 1 hour, then cool it to -2°C.

    • Slowly add a solution of sodium nitrite (0.463 mol) in water (100 mL) over 15 minutes, maintaining the temperature between -1°C and -2°C.

    • Stir the reaction mixture at this temperature for an additional 1.5 hours.

    • In a separate flask, prepare a suspension of copper(I) bromide (0.508 mol) in water (73 mL) and 47% hydrobromic acid (73 mL).

    • Slowly add the diazonium salt solution to the copper(I) bromide suspension.

    • Stir the resulting mixture at 25°C for 1 hour, then heat it at 70°C for 1 hour.

    • Filter the solid product, wash it with water until the filtrate is neutral (pH 7), and dry to obtain this compound.

Data Summary (Predicted)
StepProductStarting MaterialReagentsYieldPurity
14-Amino-3-ethylbenzoic acid3-Ethyl-4-nitrobenzoic acidPd/C, H₂, Methanol~96%High
2This compound4-Amino-3-ethylbenzoic acidNaNO₂, HBr, CuBrGoodGood

Route 2: Synthesis via Oxidation of 4-bromo-3-ethyltoluene

An alternative strategy involves the oxidation of the ethyl group of a pre-brominated toluene derivative. This route is advantageous if 4-bromo-3-ethyltoluene is a readily accessible starting material.

Oxidation_Route A 2-Ethylaniline B Aryl Diazonium Salt A->B Diazotization (NaNO2, HBr) C 4-Bromo-3-ethyltoluene B->C Sandmeyer Reaction (CuBr, HBr) D This compound C->D Oxidation (KMnO4)

Caption: Synthetic pathway for this compound via oxidation of 4-bromo-3-ethyltoluene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-ethyltoluene

  • Methodology: This intermediate can be prepared from 2-ethylaniline via a Sandmeyer reaction, analogous to the final step of Route 1.

  • Procedure (General Sandmeyer Protocol):

    • Diazotize 2-ethylaniline using sodium nitrite and hydrobromic acid at low temperatures (0-5°C).

    • React the resulting diazonium salt with a solution of copper(I) bromide in hydrobromic acid.

    • Isolate and purify the 4-bromo-3-ethyltoluene product, likely through extraction and distillation.

Step 2: Oxidation of 4-Bromo-3-ethyltoluene to this compound

  • Methodology: The ethyl group on the benzene ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. The reaction typically requires heating.

  • Procedure (Adapted from a similar synthesis[2]):

    • In a reaction vessel, combine 4-bromo-3-ethyltoluene, glacial acetic acid (as a solvent), and a catalyst mixture of cobalt acetate and manganese acetate.

    • Heat the mixture to 75-85°C.

    • Introduce oxygen into the reaction mixture.

    • Monitor the reaction until the starting material is consumed (e.g., by Gas Chromatography).

    • Upon completion, cool the reaction mixture and filter the crude this compound.

    • The crude product can be further purified by recrystallization.

  • Expected Yield and Purity: Based on the oxidation of p-bromotoluene, this method has the potential for high yields (up to 98%) and high purity (over 99%).[2]

Data Summary (Predicted)
StepProductStarting MaterialReagentsYieldPurity
14-Bromo-3-ethyltoluene2-EthylanilineNaNO₂, HBr, CuBrModerateGood
2This compound4-Bromo-3-ethyltolueneKMnO₄ (or O₂, catalyst)HighHigh

Conclusion for the Modern Researcher

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Sandmeyer Reaction) is a well-established and reliable method, particularly if 3-ethyl-4-nitrobenzoic acid is a readily available starting material. The multi-step nature of this route may result in a lower overall yield compared to a more direct approach.

  • Route 2 (Oxidation) presents a potentially more efficient and high-yielding alternative, especially if 4-bromo-3-ethyltoluene is accessible. The oxidation of an alkyl side chain is a robust and often high-yielding transformation.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities and safety protocols. For large-scale production, the efficiency and high purity offered by the oxidation route may be more advantageous. For smaller-scale laboratory synthesis, the predictability and familiarity of the Sandmeyer reaction may be preferred. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific setup.

References

A Comparative Analysis of Positional Isomers of Bromo-ethylbenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the positional isomers of bromo-ethylbenzoic acid, offering valuable insights for researchers, scientists, and professionals in drug development. The isomers, each with unique structural and chemical properties, present diverse opportunities in the synthesis of novel pharmaceutical compounds. This document summarizes their physical and spectroscopic data, alongside detailed experimental protocols for their synthesis and characterization.

Positional Isomers of Bromo-ethylbenzoic Acid

The substitution of bromo and ethyl groups on the benzoic acid ring results in numerous positional isomers. The relative positions of these functional groups significantly influence the molecule's polarity, reactivity, and steric hindrance, thereby affecting its physical properties and potential as a pharmaceutical intermediate. The principal isomers are outlined below:

G cluster_isomers Positional Isomers of Bromo-ethylbenzoic Acid Benzoic Acid Core Benzoic Acid Core 2-bromo-3-ethylbenzoic acid 2-bromo-3-ethylbenzoic acid 3-bromo-2-ethylbenzoic acid 3-bromo-2-ethylbenzoic acid 4-bromo-2-ethylbenzoic acid 4-bromo-2-ethylbenzoic acid 5-bromo-2-ethylbenzoic acid 5-bromo-2-ethylbenzoic acid 2-bromo-4-ethylbenzoic acid 2-bromo-4-ethylbenzoic acid 3-bromo-4-ethylbenzoic acid 3-bromo-4-ethylbenzoic acid 4-bromo-3-ethylbenzoic acid This compound 2-bromo-5-ethylbenzoic acid 2-bromo-5-ethylbenzoic acid 3-bromo-5-ethylbenzoic acid 3-bromo-5-ethylbenzoic acid

Figure 1: Positional isomers of bromo-ethylbenzoic acid.

Comparative Data of Bromo-ethylbenzoic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-3-ethylbenzoic acid 53663-39-1 (methyl analog)C₉H₉BrO₂229.07135-138 (methyl analog)Data not available
3-Bromo-4-ethylbenzoic acid Data not availableC₉H₉BrO₂229.07Data not availableData not available
This compound 741698-92-0C₉H₉BrO₂229.07212-216 (methyl analog)[1]275 (ethyl ester)[2]
5-Bromo-2-ethylbenzoic acid 439937-55-0[3]C₉H₉BrO₂229.07167-171 (methyl analog)[4]300[5], 318.2[6]
2-Bromo-4-ethylbenzoic acid 51605-87-9[7]C₉H₉BrO₂229.07Data not availableData not available
4-Bromo-2-ethylbenzoic acid 644984-78-1C₉H₉BrO₂229.07Data not availableData not available
2-Bromo-5-ethylbenzoic acid Data not availableC₉H₉BrO₂229.07136-140 (methyl analog)Data not available
3-Bromo-5-ethylbenzoic acid 58530-13-5 (methyl analog)C₉H₉BrO₂229.07Data not availableData not available

Experimental Protocols

The synthesis and characterization of bromo-ethylbenzoic acid isomers generally follow established organic chemistry methodologies. Below are detailed protocols for key experiments.

General Synthesis of Bromo-ethylbenzoic Acid Isomers

A common synthetic route involves the bromination of the corresponding ethylbenzoic acid isomer. The following is a general procedure that can be adapted for specific isomers.

G Ethylbenzoic Acid Isomer Ethylbenzoic Acid Isomer Dissolution in Acetic Acid Dissolution in Acetic Acid Ethylbenzoic Acid Isomer->Dissolution in Acetic Acid 1. Addition of Bromine Addition of Bromine Dissolution in Acetic Acid->Addition of Bromine 2. Heating and Reaction Heating and Reaction Addition of Bromine->Heating and Reaction 3. Quenching with Water Quenching with Water Heating and Reaction->Quenching with Water 4. Crystallization Crystallization Quenching with Water->Crystallization 5. Filtration and Drying Filtration and Drying Crystallization->Filtration and Drying 6. Bromo-ethylbenzoic Acid Isomer Bromo-ethylbenzoic Acid Isomer Filtration and Drying->Bromo-ethylbenzoic Acid Isomer

Figure 2: General workflow for the synthesis of bromo-ethylbenzoic acid isomers.

Materials:

  • Appropriate isomer of ethylbenzoic acid

  • Glacial acetic acid

  • Bromine

  • Water

  • Sodium bisulfite (for quenching excess bromine)

Procedure:

  • Dissolve the starting ethylbenzoic acid isomer in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the flask with stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete bromination. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the crude product.

  • If excess bromine is present (indicated by a persistent orange-brown color), add a small amount of sodium bisulfite solution to quench it.

  • Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified bromo-ethylbenzoic acid isomer.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-ethylbenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the aromatic protons will be in the range of 7-8.5 ppm. The ethyl group protons will appear as a quartet (CH₂) around 2.7-3.0 ppm and a triplet (CH₃) around 1.2-1.4 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm. The coupling patterns and integration of the signals will confirm the substitution pattern of the isomer.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for ¹³C NMR spectroscopy.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: The carboxylic acid carbonyl carbon will appear around 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The ethyl group carbons will be observed at approximately 20-30 ppm (CH₂) and 10-15 ppm (CH₃).

Characterization by Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Key characteristic absorption bands to identify include:

    • A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.

    • C-H stretches from the aromatic ring and ethyl group around 2850-3100 cm⁻¹.

    • C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A C-Br stretch, which is typically weak and appears in the fingerprint region (below 800 cm⁻¹).

Characterization by Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: The molecular ion peak [M]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of the bromo-ethylbenzoic acid isomer (228.07 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units. Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).

This guide serves as a foundational resource for the analysis of bromo-ethylbenzoic acid positional isomers. While a complete experimental dataset is not yet available, the provided information and protocols offer a solid starting point for researchers in their synthetic and drug discovery endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-ethylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for 4-Bromo-3-ethylbenzoic Acid

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a compound frequently used in research and development. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document will serve as a preferred resource for procedural guidance on the safe disposal of this chemical.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302[1][6]
Skin Corrosion/IrritationCauses skin irritationH315[1][3][4]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][3][4]
Specific target organ toxicityMay cause respiratory irritationH335[1][3][4]
Acute aquatic hazardHarmful to aquatic lifeH402[6]

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, all personnel must be equipped with the appropriate personal protective equipment.

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][5]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[2][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, avoid generating dust.[2][6][7] Use dry cleanup methods such as gently sweeping or vacuuming the material into a suitable container. Do not add water to the spill area.[5]

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: All cleanup materials should be collected and disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary and regulated method for the disposal of this compound is through an approved hazardous waste disposal facility, typically via incineration.[5][7] Do not dispose of this chemical down the drain or in regular trash.[2][5][6]

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • This container should be designated for "Halogenated Organic Waste."[5]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.

    • Indicate the approximate quantities of each component.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Empty Container Decontamination:

    • To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., an organic solvent).

    • The rinsate from this process is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[5]

    • After triple-rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's specific guidelines.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[5]

    • Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_waste_type cluster_solid_waste cluster_container_disposal start 4-Bromo-3-ethylbenzoic Acid Waste is_container Is it an empty container? start->is_container collect_solid Collect in 'Halogenated Organic Waste' container is_container->collect_solid No triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes label_container Label container with 'Hazardous Waste' and contents collect_solid->label_container store_waste Store in a designated, secure area label_container->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs collect_rinsate Collect rinsate in 'Halogenated Organic Waste' container triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4-Bromo-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 4-Bromo-3-ethylbenzoic acid, ensuring a secure research environment.

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[2] A face shield should be worn in addition to goggles if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Nitrile or neoprene chemical-resistant gloves should be worn and inspected for integrity before each use.[3] A standard laboratory coat must be worn and kept fully fastened.Prevents direct skin contact, which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US) or type P1 (EN 143) respirator, is required when working outside of a certified chemical fume hood or if dust generation is likely.[4]Protects against the inhalation of dust particles which may cause respiratory tract irritation.[1]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and procedural consistency. The following workflow outlines the key stages from preparation to disposal.

  • Preparation and Engineering Controls:

    • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

    • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[5][6]

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[5]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[5]

    • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[5]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[7]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) check_vent Verify Fume Hood Functionality don_ppe Wear Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Assemble Equipment & Waste Containers inspect_gloves Inspect Gloves for Defects weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Compound Carefully decontaminate Decontaminate Surfaces & Equipment weigh->decontaminate doff_ppe Doff PPE in Correct Order wash_hands Wash Hands Thoroughly

Figure 1. A workflow diagram illustrating the step-by-step protocol for safely handling this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

    • Chemical Waste: Unused or waste this compound should be collected in a separate, sealed, and properly labeled container for halogenated organic waste.[8][9][10] Do not mix with non-halogenated waste.[9][11]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[9]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Disposal Procedure:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[4]

    • Do not dispose of this compound down the drain or in regular trash.[4][6] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.